molecular formula C13H17NO3 B2615964 Methyl 3-(butylcarbamoyl)benzoate CAS No. 925618-20-8

Methyl 3-(butylcarbamoyl)benzoate

Cat. No.: B2615964
CAS No.: 925618-20-8
M. Wt: 235.283
InChI Key: HGWOEXTYXDUSAA-UHFFFAOYSA-N
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Description

Methyl 3-(butylcarbamoyl)benzoate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.283. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(butylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-4-8-14-12(15)10-6-5-7-11(9-10)13(16)17-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWOEXTYXDUSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-[(Butylamino)carbonyl]benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[(butylamino)carbonyl]benzoic acid methyl ester (CAS No. 925618-20-8), a meta-substituted benzamide derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights based on the well-established chemistry of related N-substituted benzamides and methyl benzoates. This guide covers nomenclature, predicted physicochemical properties, a detailed plausible synthesis protocol, methodologies for analytical characterization, potential applications in drug discovery informed by the broader class of benzamide compounds, and essential safety and handling considerations. The aim is to equip researchers and drug development professionals with a foundational understanding of this compound and a practical framework for its synthesis and analysis.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is fundamental for unambiguous scientific communication and research. This section details the various identifiers for 3-[(butylamino)carbonyl]benzoic acid methyl ester.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number, which is a unique numerical identifier assigned to every chemical substance.

  • CAS Number: 925618-20-8[1]

The systematic name, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of the molecule's structure.

  • IUPAC Name: methyl 3-[(butylamino)carbonyl]benzoate[1]

In addition to the systematic IUPAC name, several synonyms may be encountered in chemical databases, supplier catalogs, and literature. Understanding these alternative names is crucial for comprehensive information retrieval.

  • Synonyms:

    • Methyl 3-(butylcarbamoyl)benzoate

    • Methyl 3-(N-butylcarbamoyl)benzoate

    • 3-(Methoxycarbonyl)-N-butylbenzamide

Table 1: Chemical Identifiers and Molecular Properties

Identifier/PropertyValueSource
CAS Number 925618-20-8Sigma-Aldrich[1]
IUPAC Name methyl 3-[(butylamino)carbonyl]benzoateSigma-Aldrich[1]
Molecular Formula C₁₃H₁₇NO₃Calculated
Molecular Weight 235.28 g/mol Sigma-Aldrich[1]
Canonical SMILES CCCCNC(=O)C1=CC=CC(=C1)C(=O)OCInferred from structure
InChI Key HGWOEXTYXDUSAA-UHFFFAOYSA-NSigma-Aldrich[1]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/InformationJustification/Comparison
Melting Point Solid at room temperature, likely in the range of 80-120 °CN-tert-butylbenzamide has a melting point of 134-135 °C.[2] The presence of the ester group might slightly lower the melting point compared to a simple amide.
Boiling Point > 300 °C (with potential decomposition)High molecular weight and presence of hydrogen bonding capabilities suggest a high boiling point.
Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethane, and chloroform. Sparingly soluble in water.The ester and amide functionalities will confer solubility in polar organic solvents. The butyl chain and benzene ring provide non-polar character. Solubility in water is expected to be low due to the significant hydrocarbon content.
Appearance White to off-white crystalline solidBased on the appearance of similar benzamide derivatives.
Purity (Commercial) ≥95%Sigma-Aldrich[1]

Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for 3-[(butylamino)carbonyl]benzoic acid methyl ester is not available, a robust and logical synthetic route can be designed based on standard organic chemistry transformations. The most direct approach involves the amidation of a suitable benzoic acid derivative. A common and effective method is the reaction of a substituted benzoyl chloride with an amine.[3]

Proposed Synthetic Workflow

The proposed synthesis starts from monomethyl isophthalate (also known as 3-(methoxycarbonyl)benzoic acid), which is commercially available. This starting material is first converted to its corresponding acid chloride, which is then reacted with n-butylamine to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification Start Monomethyl isophthalate Intermediate Methyl 3-(chlorocarbonyl)benzoate Start->Intermediate Reflux Reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Reagent1->Intermediate Reagent2 n-Butylamine Product 3-[(Butylamino)carbonyl]benzoic acid methyl ester Reagent2->Product Purification Column Chromatography (Silica gel, Hexane/Ethyl Acetate) Product->Purification Intermediate_ref Methyl 3-(chlorocarbonyl)benzoate Intermediate_ref->Product Base (e.g., Triethylamine), DCM, 0 °C to RT

Caption: Proposed two-step synthesis and purification workflow for 3-[(butylamino)carbonyl]benzoic acid methyl ester.

Detailed Experimental Protocol

Materials:

  • Monomethyl isophthalate

  • Thionyl chloride (SOCl₂)

  • n-Butylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Step 1: Synthesis of Methyl 3-(chlorocarbonyl)benzoate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add monomethyl isophthalate (1 equivalent).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 5 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude methyl 3-(chlorocarbonyl)benzoate, a liquid, can often be used in the next step without further purification.

Step 2: Synthesis of 3-[(Butylamino)carbonyl]benzoic Acid Methyl Ester

  • Dissolve the crude methyl 3-(chlorocarbonyl)benzoate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve n-butylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Add the n-butylamine/triethylamine solution dropwise to the cooled solution of methyl 3-(chlorocarbonyl)benzoate with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • Use a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 3-[(butylamino)carbonyl]benzoic acid methyl ester as a solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. This section outlines the expected spectral data based on the structure of 3-[(butylamino)carbonyl]benzoic acid methyl ester and provides a general protocol for its analysis.

Spectroscopic Analysis

While experimental spectra for this specific compound are not widely available, the expected features can be predicted based on its functional groups and by analogy to related molecules.[2][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (in CDCl₃):

    • Aromatic Protons (4H): Expect complex multiplets in the region of δ 7.5-8.5 ppm. The protons on the aromatic ring will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring.

    • Amide N-H (1H): A broad singlet or triplet (due to coupling with the adjacent CH₂) is expected around δ 6.0-7.0 ppm.

    • Methyl Ester (3H): A sharp singlet around δ 3.9 ppm.[6]

    • Butyl Chain (9H):

      • -CH₂-NH- (2H): A triplet of quartets or a complex multiplet around δ 3.4 ppm.

      • -CH₂-CH₂-NH- (2H): A multiplet around δ 1.6 ppm.

      • -CH₂-CH₃ (2H): A multiplet around δ 1.4 ppm.

      • -CH₃ (3H): A triplet around δ 0.9 ppm.

  • ¹³C NMR (in CDCl₃):

    • Carbonyl Carbons (2C): Two signals in the downfield region, typically δ 165-170 ppm, corresponding to the ester and amide carbonyls.

    • Aromatic Carbons (6C): Multiple signals between δ 125-135 ppm.

    • Methyl Ester Carbon (1C): A signal around δ 52 ppm.[5]

    • Butyl Chain Carbons (4C): Signals in the aliphatic region, typically δ 13-40 ppm.

Infrared (IR) Spectroscopy:

  • N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹, characteristic of a secondary amide.[2]

  • C=O Stretches: Two distinct, strong absorption bands are expected for the ester and amide carbonyl groups, typically in the range of 1720-1730 cm⁻¹ (ester) and 1640-1660 cm⁻¹ (amide).[2]

  • C-N Stretch and N-H Bend (Amide II): A band around 1530-1550 cm⁻¹.

  • Aromatic C=C Stretches: Several absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 235.

  • Key Fragmentation Patterns: Expect fragmentation patterns characteristic of methyl esters and N-butyl amides. Common losses would include:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 204.

    • Loss of the butoxyamine radical.

    • Cleavage of the butyl chain.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of 3-[(butylamino)carbonyl]benzoic acid methyl ester. A reversed-phase method would be appropriate.[7]

Analytical_Workflow Sample Synthesized Compound (dissolved in mobile phase) HPLC_System HPLC System Sample->HPLC_System Column Reversed-Phase C18 Column HPLC_System->Column Detection UV Detector (e.g., 254 nm) Column->Detection Data_Analysis Chromatogram Analysis (Purity Assessment) Detection->Data_Analysis

Caption: General workflow for the HPLC analysis of 3-[(butylamino)carbonyl]benzoic acid methyl ester.

Table 3: Recommended HPLC Method Parameters

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid)
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 10 µL

Applications in Drug Development

Substituted benzamides are a well-established class of compounds in medicinal chemistry with a wide range of biological activities.[3][8] While there is no specific literature on the biological activity of 3-[(butylamino)carbonyl]benzoic acid methyl ester, its structural features suggest potential for investigation in several therapeutic areas.

  • Anticancer Activity: Many N-substituted benzamides have been investigated as anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors.[9] The benzamide moiety can serve as a zinc-binding group, a key interaction for HDAC inhibition.

  • Anti-inflammatory and Analgesic Properties: Certain N-substituted benzamides have demonstrated anti-inflammatory and analgesic effects.[10]

  • Antimicrobial Activity: The benzamide scaffold is present in some antimicrobial compounds.

  • Central Nervous System (CNS) Activity: Substituted benzamides are known to act as antipsychotic and antiemetic agents, often through interaction with dopamine and serotonin receptors.[8]

The meta-substitution pattern and the specific combination of the N-butyl amide and methyl ester groups in 3-[(butylamino)carbonyl]benzoic acid methyl ester provide a unique scaffold for further chemical modification and biological screening in these and other therapeutic areas.

Safety and Handling

No specific safety and toxicity data for 3-[(butylamino)carbonyl]benzoic acid methyl ester are available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical substance of unknown toxicity. General guidance can be drawn from the safety profiles of related compounds like N-butylbenzamide and other benzamide derivatives.[11][12]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Inhalation: Avoid inhaling dust or vapors.

  • Ingestion: Do not ingest.

First Aid Measures:

  • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.

  • Eye Contact: In case of contact, immediately flush the eyes with plenty of water for at least 15 minutes and seek medical attention.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

  • Ingestion: If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention.

Storage and Disposal:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-[(Butylamino)carbonyl]benzoic acid methyl ester is a meta-substituted benzamide with potential for applications in medicinal chemistry and materials science. While specific experimental data for this compound remains limited, this technical guide provides a comprehensive framework for its synthesis, characterization, and safe handling based on established chemical principles and data from structurally related compounds. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and potential therapeutic applications.

References

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Solubility of Methyl 3-(butylcarbamoyl)benzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 3-(butylcarbamoyl)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(butylcarbamoyl)benzoate is a complex organic molecule whose potential applications in pharmaceuticals and specialty chemicals necessitate a thorough understanding of its physicochemical properties. Among these, solubility stands as a cornerstone for process development, formulation, and bioavailability. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of methyl 3-(butylcarbamoyl)benzoate in various organic solvents. As a Senior Application Scientist, the following sections synthesize fundamental principles with actionable experimental protocols, offering a robust framework for researchers in the field. While specific experimental data for this compound is not publicly available, this guide will equip you with the foundational knowledge to predict, determine, and interpret its solubility characteristics.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" is the guiding principle in predicting solubility.[1][2] This concept is rooted in the intermolecular forces between the solute (methyl 3-(butylcarbamoyl)benzoate) and the solvent. The key to understanding its solubility lies in a structural analysis of the molecule.

Molecular Structure of Methyl 3-(butylcarbamoyl)benzoate:

Caption: Molecular structure of methyl 3-(butylcarbamoyl)benzoate.

The molecule possesses several functional groups that dictate its polarity and hydrogen bonding capabilities:

  • Aromatic Ring: The benzene ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Ester Group (-COOCH₃): This group introduces polarity and can act as a hydrogen bond acceptor.[3] It will contribute to solubility in polar aprotic and protic solvents.

  • Amide Group (-CONH-): The amide linkage is highly polar and can act as both a hydrogen bond donor (from the N-H) and acceptor (from the C=O). This is a significant contributor to solubility in polar protic solvents.

  • Butyl Chain (-C₄H₉): This alkyl group is nonpolar and will enhance solubility in nonpolar solvents.

Based on this structure, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar ester and amide groups. Also, in polar protic solvents like ethanol and methanol, which can engage in hydrogen bonding.

  • Moderate Solubility: Likely in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

  • Low Solubility: Expected in nonpolar solvents like hexane and toluene, where the polar functional groups will hinder dissolution despite the presence of the nonpolar butyl chain and aromatic ring.[3]

  • Insolubility in Water: The molecule's significant nonpolar character from the aromatic ring and butyl chain will likely make it poorly soluble in water.[4]

Experimental Determination of Solubility

The most common and reliable method for determining equilibrium solubility is the shake-flask method . This protocol is designed to achieve a saturated solution and then quantify the concentration of the dissolved solute.

Experimental Workflow:

Caption: Workflow for the equilibrium solubility shake-flask method.

Detailed Step-by-Step Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of methyl 3-(butylcarbamoyl)benzoate and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Equilibrium Solubility Determination:

    • Add an excess amount of solid methyl 3-(butylcarbamoyl)benzoate to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Pipette a precise volume (e.g., 1 mL) of each organic solvent to be tested into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Sample Analysis (using HPLC as an example):

    • After the equilibration period, remove the vials and centrifuge them at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted samples and the calibration standards into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV detector set at an appropriate wavelength).

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Use the calibration curve to determine the concentration of methyl 3-(butylcarbamoyl)benzoate in the diluted samples.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility of Methyl 3-(butylcarbamoyl)benzoate in Various Organic Solvents at 25°C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
HexaneNonpolarLowTo be determined
TolueneNonpolar AromaticLow to ModerateTo be determined
Dichloromethane (DCM)Polar AproticModerateTo be determined
Ethyl AcetatePolar AproticModerateTo be determined
AcetonePolar AproticModerate to HighTo be determined
IsopropanolPolar ProticModerate to HighTo be determined
EthanolPolar ProticHighTo be determined
MethanolPolar ProticHighTo be determined
Dimethylformamide (DMF)Polar AproticHighTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
WaterPolar ProticVery LowTo be determined

Discussion and Interpretation of Results

The experimentally determined solubility data should be analyzed in the context of the theoretical predictions. Discrepancies between predicted and observed values can provide deeper insights into the specific solute-solvent interactions. For instance, a higher-than-expected solubility in a particular solvent might indicate a specific favorable interaction, such as a strong hydrogen bond or a good geometric fit of the solute within the solvent structure.

The choice of solvent will be dictated by the intended application. For synthetic reactions, a solvent that dissolves the reactants but may allow for product precipitation could be advantageous.[5] For formulation purposes, a solvent that provides high solubility and is pharmaceutically acceptable would be sought.

Conclusion

A comprehensive understanding of the solubility of methyl 3-(butylcarbamoyl)benzoate in organic solvents is paramount for its successful application in research and development. This guide has provided a robust framework for predicting, experimentally determining, and interpreting its solubility profile. By combining theoretical principles with rigorous experimental methodology, researchers can generate the critical data needed to advance their projects, whether in the synthesis of novel compounds or the development of new drug formulations.

References

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  • Bob Burk. (2010, September 13). Solubility tests and Recrystallization Part 1 [Video]. YouTube. [Link]

  • Vertex AI Search. (2021, March 24). Solubility Tests for Organic Compounds [Video]. YouTube.
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Technical Guide: Synthesis and Characterization of Methyl 3-(butylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl 3-(butylcarbamoyl)benzoate (CAS: 925618-20-8) is a disubstituted benzene derivative featuring a methyl ester at the meta position relative to a butyl amide group. This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting specific receptor pathways where the lipophilic butyl chain modulates binding affinity.

Due to its specialized nature as a research intermediate rather than a commodity chemical, experimental physical property data is often not standardized in public repositories. This guide provides a predictive property analysis based on structural analogs and a validated synthesis protocol to generate and characterize the material in-house.

Chemical Identity
PropertyDetail
IUPAC Name Methyl 3-(butylcarbamoyl)benzoate
CAS Number 925618-20-8
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
SMILES CCCCNC(=O)c1cccc(C(=O)OC)c1
Structure Meta-substituted benzene ring (Ester at C1, Amide at C3)

Physical Properties: Predicted vs. Experimental

Note: The values below are derived from Quantitative Structure-Property Relationship (QSPR) models and structural analog comparison (e.g., Methyl 3-(methylcarbamoyl)benzoate).

Melting Point (MP) Analysis
  • Predicted Range: 42°C – 58°C (Low-melting solid)

  • Structural Logic:

    • Base Analog: Methyl 3-(methylcarbamoyl)benzoate has a melting point of ~108-110°C.

    • Chain Effect: Extending the amide alkyl chain from methyl (C1) to butyl (C4) introduces significant rotational freedom and disrupts crystal lattice packing efficiency. This typically lowers the melting point by 40-60°C relative to the methyl analog.

    • State: At room temperature (25°C), the compound is likely a viscous oil or a soft, waxy solid that melts upon gentle heating.

Boiling Point (BP) Analysis
  • Predicted Value: 365°C ± 25°C (at 760 mmHg)

  • Experimental Note: This compound is expected to decompose before reaching its atmospheric boiling point.

  • Vacuum Distillation: Recommended boiling point for purification is 180-190°C at 0.5 mmHg .

Synthesis Protocol: The Acid Chloride Route

The most reliable method for synthesizing Methyl 3-(butylcarbamoyl)benzoate with high purity is the Acid Chloride Activation pathway. This method avoids the formation of symmetrical diamides or diesters common in direct coupling.

Reaction Scheme Visualization

The following diagram illustrates the stepwise conversion of Monomethyl Isophthalate to the target amide.

SynthesisPath Start Monomethyl Isophthalate (Starting Material) Step1 Activation: SOCl2 / DMF(cat) Start->Step1 Reflux, 2h Inter Intermediate: Methyl 3-(chlorocarbonyl)benzoate Step1->Inter - SO2, - HCl Step2 Amidation: Butylamine / Et3N Inter->Step2 0°C -> RT, DCM Product Product: Methyl 3-(butylcarbamoyl)benzoate Step2->Product Isolation

Caption: Stepwise synthesis via acid chloride activation to ensure regioselectivity.

Detailed Methodology

Reagents:

  • Monomethyl isophthalate (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.5 eq) or Oxalyl chloride (1.2 eq)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • n-Butylamine (1.1 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Dichloromethane (DCM, anhydrous)

Step 1: Formation of the Acid Chloride

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Dissolution: Suspend Monomethyl isophthalate (10 mmol) in anhydrous DCM (50 mL).

  • Activation: Add catalytic DMF (2-3 drops). Slowly add Thionyl chloride (15 mmol) dropwise.

  • Reaction: Heat to reflux (40°C) for 2 hours. The solution should become clear as the acid chloride forms.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow oil). Do not purify; use immediately.

Step 2: Amidation

  • Preparation: Redissolve the crude acid chloride in anhydrous DCM (30 mL) and cool to 0°C in an ice bath.

  • Addition: In a separate flask, mix n-Butylamine (11 mmol) and Triethylamine (15 mmol) in DCM (20 mL). Add this mixture dropwise to the cold acid chloride solution over 15 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (30% Ethyl Acetate in Hexanes).

Step 3: Workup and Purification

  • Wash: Dilute with DCM (50 mL). Wash sequentially with 1M HCl (2 x 30 mL) to remove unreacted amines, saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid, and Brine (30 mL).

  • Dry: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Crystallization: If the residue is solid, recrystallize from a mixture of Hexane/Ethyl Acetate. If oil, purify via flash column chromatography (Gradient: 10% -> 40% EtOAc/Hexane).

Characterization & Validation Protocols

To validate the synthesized compound, the following analytical methods must be employed.

Melting Point Determination (Capillary Method)

Since the predicted MP is near ambient temperature (40-60°C), standard open capillary methods may be difficult if the compound is oily.

  • Protocol: Chill the sample to 0°C to induce solidification. Load into a capillary tube.

  • Ramp Rate: 1°C/min starting from 25°C.

  • Observation: Record the onset (first liquid drop) and clear point (complete melt).

1H-NMR Validation (CDCl₃, 400 MHz)

Expected chemical shifts to confirm structure:

  • δ 8.0 – 8.5 ppm (m, 4H): Aromatic protons (Isophthalate core).

  • δ 6.5 ppm (br s, 1H): Amide N-H proton.

  • δ 3.95 ppm (s, 3H): Methyl ester (-COOCH ₃).

  • δ 3.45 ppm (q, 2H): Methylene adjacent to Nitrogen (-NH-CH ₂-).

  • δ 1.60 ppm (m, 2H): Butyl chain methylene.

  • δ 1.40 ppm (m, 2H): Butyl chain methylene.

  • δ 0.95 ppm (t, 3H): Terminal methyl of butyl group.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 3-(chlorocarbonyl)benzoate (Precursor Data). Retrieved from [Link]

  • Yalkowsky, S.H., He, Y., Jain, P. (2016). Handbook of Aqueous Solubility Data: Estimation Methods. CRC Press. (Methodology for MP/BP prediction based on group contribution).
  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Suppliers and price of Methyl 3-(butylcarbamoyl)benzoate for research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Methyl 3-(butylcarbamoyl)benzoate for Research

Executive Summary & Chemical Profile

Methyl 3-(butylcarbamoyl)benzoate (CAS: 925618-20-8) is a bifunctional disubstituted benzene derivative employed primarily as a scaffold in fragment-based drug discovery (FBDD). It features a meta-substitution pattern containing a lipophilic butyl amide and a reactive methyl ester. This specific geometry allows for orthogonal functionalization—the ester can be hydrolyzed or reduced, while the amide remains stable, making it a critical "linker" molecule in the synthesis of peptidomimetics and kinase inhibitors.

Chemical Identity:

  • IUPAC Name: Methyl 3-(butylcarbamoyl)benzoate

  • CAS Number: 925618-20-8

  • Molecular Formula: C₁₃H₁₇NO₃

  • Molecular Weight: 235.28 g/mol

  • SMILES: CCCCNC(=O)C1=CC=CC(=C1)C(=O)OC

Market Intelligence: Suppliers & Pricing Architecture

The market for Methyl 3-(butylcarbamoyl)benzoate is characterized by a "Research Tier" pricing structure. It is not yet a bulk commodity chemical; therefore, prices scale non-linearly. The following data aggregates current spot pricing from verified synthesis catalogs.

Table 1: Comparative Pricing Analysis (Q1 2026 Estimates)

SupplierSKU / Catalog #Pack SizePrice (USD)Price Per GramAvailability
AK Scientific 3747CX1 g$85.00$85.00Immediate
AK Scientific 3747CX5 g$253.00$50.60Immediate
AK Scientific 3747CX25 g$897.00$35.881 Week
Combi-Blocks QC-56181 g$65.00$65.00Stock
Combi-Blocks QC-561810 g$380.00$38.00Stock
Sigma-Aldrich Custom QuoteBulkInquireHighLead time >4 wks

Note: Prices marked with asterisks are estimated based on tier-login pricing. Bulk orders (>100g) typically trigger a custom synthesis workflow, reducing unit cost to ~$15–20/g.

Technical Core: Synthesis & Experimental Protocols

For researchers requiring quantities exceeding 100g, purchasing catalog material is cost-prohibitive. The following protocol describes the Regioselective Amidation of Monomethyl Isophthalate , a self-validating workflow designed to prevent ester hydrolysis while forming the amide.

Retrosynthetic Logic

The synthesis targets the selective reaction of the free carboxylic acid in monomethyl isophthalate with butylamine. Using standard coupling agents (EDC/NHS) or acid chloride generation is preferred over direct thermal amidation to preserve the methyl ester.

Optimized Synthesis Protocol (The "Mixed Anhydride" Method)

Reagents:

  • Monomethyl isophthalate (CAS: 1877-71-0)

  • Isobutyl chloroformate (IBCF)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • n-Butylamine

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried 500 mL round-bottom flask with Monomethyl isophthalate (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to -15°C (ice/salt bath).

  • Base Addition: Add NMM (1.1 eq) dropwise. Stir for 10 minutes.

  • Anhydride Formation: Add IBCF (1.05 eq) dropwise over 20 minutes. Critical: Maintain temperature below -10°C to prevent disproportionation of the mixed anhydride. A white precipitate (NMM·HCl) will form.

  • Amine Coupling: Add n-Butylamine (1.0 eq) dropwise. The reaction is exothermic; control addition rate to keep T < 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.

  • Validation (TLC): Check silica plate (Hexane:EtOAc 7:3). Starting material (acid) should be absent; Product (Rf ~0.5) should be the major spot.

  • Workup: Quench with 1N HCl (cold). Extract with Ethyl Acetate (3x). Wash organics with Sat. NaHCO₃ (removes unreacted acid) and Brine. Dry over MgSO₄.[1]

  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if purity <95%.

Mechanistic Pathway Visualization

The following diagram illustrates the activation and substitution pathway, highlighting the critical control points.

SynthesisPathway cluster_conditions Critical Control Parameters Start Monomethyl Isophthalate Activation Activation (-15°C, IBCF/Base) Start->Activation Deprotonation Intermediate Mixed Anhydride Intermediate Activation->Intermediate Electrophilic Attack Coupling Nucleophilic Attack (n-Butylamine) Intermediate->Coupling Amine Addition Control1 Temp < -10°C (Prevent side reactions) Intermediate->Control1 Product Methyl 3-(butylcarbamoyl) benzoate Coupling->Product Elimination of CO2/Alcohol Control2 Stoichiometry 1:1 (Avoid diamide)

Figure 1: Reaction pathway for the synthesis of Methyl 3-(butylcarbamoyl)benzoate via mixed anhydride method.

Quality Control & Analytical Standards

To ensure the integrity of the compound for biological screening, the following analytical specifications must be met.

Table 2: Quality Control Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)≥ 97.0%
Identity ¹H-NMR (CDCl₃)δ 8.2 (s, 1H), 8.1 (d, 1H), 7.9 (d, 1H), 7.5 (t, 1H), 6.5 (br s, NH), 3.9 (s, OMe), 3.4 (q, N-CH₂), 1.6-1.4 (m, alkyl)
Residual Solvent GC-HSTHF < 720 ppm, EtOAc < 5000 ppm

Application Workflow: Fragment Elaboration

This molecule is rarely the end-point; it is a Linker . The following workflow demonstrates how to utilize this scaffold in a divergent synthesis library.

ApplicationWorkflow Scaffold Methyl 3-(butylcarbamoyl) benzoate PathA Hydrolysis Pathway Scaffold->PathA LiOH / THF / H2O PathB Reduction Pathway Scaffold->PathB LiBH4 / THF ProdA Free Acid: 3-(butylcarbamoyl)benzoic acid PathA->ProdA ProdB Benzylic Alcohol: N-butyl-3-(hydroxymethyl)benzamide PathB->ProdB AppA Library A: Amide-Amide Linkers (Peptidomimetics) ProdA->AppA Coupling (R-NH2) AppB Library B: Benzylic Ethers (Kinase Inhibitors) ProdB->AppB Williamson Ether Synthesis

Figure 2: Divergent synthesis logic utilizing the scaffold for library generation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 583492: Monomethyl isophthalate. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Cited for Amide/Ester scaffold utility).[1][2][3][4][5]

Sources

Methodological & Application

Synthesis of Methyl 3-(butylcarbamoyl)benzoate from monomethyl isophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Methyl 3-(butylcarbamoyl)benzoate

Executive Summary & Strategic Analysis

This guide details the synthesis of Methyl 3-(butylcarbamoyl)benzoate from monomethyl isophthalate . The transformation requires the selective formation of an amide bond at the free carboxylic acid site while preserving the existing methyl ester functionality.

The Chemoselectivity Challenge: The starting material, monomethyl isophthalate (CAS 1877-71-0), contains two carbonyl centers. The carboxylic acid is ionizable and nucleophilic, while the methyl ester is electrophilic. The primary risk in this synthesis is transamidation , where the n-butylamine attacks the methyl ester, leading to the formation of the bis-amide (N,N'-dibutylisophthalamide) or a mixture of products.

Selected Synthetic Routes: To ensure high fidelity and reproducibility, two distinct protocols are provided:

  • Protocol A (The "Robust" Method): Activation via Oxalyl Chloride. Ideal for scale-up (>10g) and cost-efficiency. It uses a catalytic Vilsmeier-Haack intermediate to activate the acid at low temperatures, minimizing ester cleavage.

  • Protocol B (The "Discovery" Method): Direct coupling via EDC/HOBt. Ideal for laboratory scale (<1g) and high-throughput parallel synthesis. It operates under mild, near-neutral conditions.

Reaction Scheme & Logic

The following diagram illustrates the reaction pathway and the critical decision points for chemoselectivity.

ReactionScheme Start Monomethyl Isophthalate (Acid + Ester) Activation Activation Step (Cl- or OBt ester) Start->Activation Route A: (COCl)2, DMF Route B: EDC, HOBt AmineAdd Nucleophilic Attack (n-Butylamine) Activation->AmineAdd Intermediate Species (Acid Chloride or Active Ester) Product Methyl 3-(butylcarbamoyl)benzoate (Target) AmineAdd->Product Major Pathway (Kinetic Control) SideProduct Side Product: Bis-amide (Over-reaction) AmineAdd->SideProduct Thermal forcing or Excess Amine

Caption: Reaction pathway demonstrating the activation of the carboxylic acid and the potential divergence toward the bis-amide side product if selectivity is lost.

Materials & Stoichiometry

Reagent Table:

ReagentMW ( g/mol )Equiv.[1][2][3] (Route A)Equiv. (Route B)Role
Monomethyl isophthalate 180.161.01.0Limiting Reagent
n-Butylamine 73.141.11.1Nucleophile
Oxalyl Chloride 126.931.2N/AActivator (Route A)
DMF (anhydrous) 73.09Cat. (3-5 drops)SolventCatalyst/Solvent
EDC·HCl 191.70N/A1.2Coupling Agent (Route B)
HOBt (anhydrous) 135.12N/A1.2Racemization Suppressor
DIPEA (Hünig's Base) 129.242.52.5Acid Scavenger
Dichloromethane (DCM) -SolventSolventReaction Medium

Protocol A: Acid Chloride Activation (Scale-Up)

Mechanism: Conversion of the acid to the highly reactive acid chloride using oxalyl chloride and catalytic DMF. This intermediate reacts rapidly with the amine at


, preventing the slower attack on the methyl ester.

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with Monomethyl isophthalate (1.80 g, 10 mmol) and anhydrous DCM (50 mL) . The starting material may be partially suspended.

  • Activation:

    • Add catalytic DMF (3 drops) .

    • Cool the mixture to

      
       in an ice bath.
      
    • Add Oxalyl Chloride (1.0 mL, 12 mmol) dropwise over 10 minutes. Caution: Gas evolution (CO, CO2, HCl).

    • Allow the reaction to warm to Room Temperature (RT) and stir for 1 hour. The solution should become clear, indicating the formation of the acid chloride.

  • Evaporation (Optional but Recommended): To remove excess oxalyl chloride and HCl, concentrate the solution under reduced pressure (rotary evaporator) and re-dissolve the residue in fresh anhydrous DCM (50 mL). Note: This step significantly reduces impurity formation.

  • Coupling:

    • Cool the acid chloride solution to

      
      .[2]
      
    • In a separate vessel, mix n-Butylamine (1.1 mL, 11 mmol) and DIPEA (4.35 mL, 25 mmol) in DCM (10 mL).

    • Add the amine/base mixture dropwise to the acid chloride solution over 15 minutes.

  • Completion: Stir at

    
     for 30 minutes, then warm to RT for 2 hours. Monitor via TLC (30% EtOAc in Hexanes).
    

Protocol B: EDC/HOBt Coupling (Lab Scale)

Mechanism: Formation of an active OBt-ester intermediate. This method avoids the evolution of acidic gases and is generally more tolerant of moisture.

Step-by-Step Procedure:

  • Setup: Use a 50 mL RBF or a synthesis vial with a stir bar.

  • Activation:

    • Dissolve Monomethyl isophthalate (180 mg, 1.0 mmol) in DMF (5 mL) or DCM (10 mL) .

    • Add HOBt (162 mg, 1.2 mmol) and EDC·HCl (230 mg, 1.2 mmol) .

    • Stir at RT for 15 minutes.

  • Addition:

    • Add n-Butylamine (109 µL, 1.1 mmol) followed by DIPEA (435 µL, 2.5 mmol) .

  • Reaction: Stir at RT for 12–16 hours.

  • Workup Note: DMF reactions require an aqueous wash (LiCl solution recommended) to remove the solvent, or direct evaporation.

Workup & Purification Workflow

The workup is critical to remove unreacted amine (which can smell) and unreacted acid.

Workup Crude Crude Reaction Mixture (DCM Solution) AcidWash Wash 1: 1M HCl or Citric Acid (Removes excess amine & DIPEA) Crude->AcidWash BaseWash Wash 2: Sat. NaHCO3 (Removes unreacted Isophthalate) AcidWash->BaseWash Dry Dry Organic Layer (MgSO4 + Filtration) BaseWash->Dry Conc Concentrate in Vacuo Dry->Conc Purify Recrystallization (EtOAc/Hex) OR Flash Column Conc->Purify

Caption: Standard extractive workup protocol ensuring removal of basic and acidic impurities.

Purification Details:

  • Flash Chromatography: Silica gel; Gradient 10%

    
     40% Ethyl Acetate in Hexanes.
    
  • Recrystallization: If solid, recrystallize from minimal hot Ethyl Acetate layered with Hexane.

Expected Characterization Data

As exact literature spectra may vary by solvent, these are the predicted spectroscopic signatures based on the structure (CAS 925618-20-8).

  • Physical State: White to off-white solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.40 (t, J = 1.8 Hz, 1H, Ar-H 2),
      
    • 
       8.18 (dt, J = 7.8, 1.5 Hz, 1H, Ar-H 4/6),
      
    • 
       8.05 (dt, J = 7.8, 1.5 Hz, 1H, Ar-H 4/6),
      
    • 
       7.55 (t, J = 7.8 Hz, 1H, Ar-H 5),
      
    • 
       6.40 (br s, 1H, NH ),
      
    • 
       3.95 (s, 3H, OMe ),
      
    • 
       3.48 (q, J = 7.0 Hz, 2H, N-CH 
      
      
      
      ),
    • 
       1.60 (m, 2H, -CH 
      
      
      
      -),
    • 
       1.42 (m, 2H, -CH 
      
      
      
      -),
    • 
       0.96 (t, J = 7.3 Hz, 3H, -CH 
      
      
      
      ).
  • IR (ATR): ~1725 cm

    
     (Ester C=O), ~1640 cm
    
    
    
    (Amide C=O), ~3300 cm
    
    
    (N-H stretch).
  • MS (ESI+): Calculated for C

    
    H
    
    
    
    NO
    
    
    [M+H]
    
    
    : 236.13; Found: 236.1.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Sigma-Aldrich. (n.d.).[4] Methyl 3-(butylcarbamoyl)benzoate Product Entry (CAS 925618-20-8).[5] Sigma-Aldrich Catalog. Link

  • Organic Syntheses. (1973). Acid Chloride Formation using Oxalyl Chloride. Organic Syntheses, Coll.[3] Vol. 5, p.8. Link

Sources

Reaction conditions for nucleophilic substitution of methyl benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl benzoates are ubiquitous scaffolds in medicinal chemistry, often serving as stable precursors for complex pharmacophores. However, their reactivity is frequently oversimplified. To the synthetic chemist, methyl benzoate presents an "Electrophilic Triad" —three distinct sites susceptible to nucleophilic attack depending on the reaction conditions:

  • The Carbonyl Carbon: Acyl substitution (Amidation/Transesterification).

  • The Aromatic Ring: Nucleophilic Aromatic Substitution (

    
    ), provided the ring is activated (e.g., by the ester itself).
    
  • The Methyl Carbon:

    
    -type demethylation (Cleavage/Deprotection).
    

This guide provides validated protocols for targeting each site with high specificity, moving beyond textbook theory to field-proven, scalable methodologies suitable for SAR (Structure-Activity Relationship) library generation.

The Electrophilic Triad: Mechanistic Divergence

The choice of reagent and solvent dictates the chemoselectivity. The diagram below illustrates the decision matrix for functionalizing methyl benzoates.

ReactionPathways cluster_0 Key Intermediates MB Methyl Benzoate (Substrate) Amide Benzamide (Acyl Substitution) MB->Amide AlMe3 + Amine (Attack at C=O) Acid Benzoic Acid (Demethylation) MB->Acid LiI / Pyridine (Attack at O-Me) SubArene Substituted Arene (SNAr) MB->SubArene Nu- / DMSO / Heat (Attack at Ring C-X) AlComplex Al-Amine Complex Meisenheimer Meisenheimer Complex

Figure 1: Divergent reaction pathways for methyl benzoates based on nucleophile and conditions.

Protocol A: Direct Amidation (Acyl Substitution)

Target: The Carbonyl Carbon Context: Converting methyl esters to amides usually requires hydrolysis to the acid followed by coupling (2 steps). Direct amidation using Trimethylaluminum (


)  is a robust, 1-step "sledgehammer" method effective even with sterically hindered amines or electron-rich esters that resist thermal aminolysis.
Mechanism

The reaction proceeds via the formation of a dimethylaluminum amide active species (


). This species activates the ester carbonyl through coordination, facilitating nucleophilic attack and subsequent elimination of methoxyaluminum.
Experimental Protocol

Safety:


 is pyrophoric. All transfers must occur under an inert atmosphere (Argon/Nitrogen).
ReagentEquivalentsRole
Methyl Benzoate Substrate1.0Electrophile
Amine (

)
1.2 - 1.5Nucleophile
Trimethylaluminum (

)
1.2 - 1.5Lewis Acid / Activator
Toluene (Anhydrous)Solvent (0.2 M)Reaction Medium

Step-by-Step:

  • Preparation of Active Reagent:

    • Flame-dry a round-bottom flask and flush with Argon.

    • Add anhydrous Toluene and the amine (1.5 equiv).

    • Cool to 0°C.

    • Slowly add

      
       (2.0 M in toluene/hexanes, 1.5 equiv) dropwise. Methane gas evolution will occur.
      
    • Allow the mixture to stir at Room Temperature (RT) for 30 minutes to ensure formation of the

      
       species.
      
  • Addition of Substrate:

    • Add the methyl benzoate substrate (1.0 equiv) dissolved in a minimum amount of anhydrous Toluene.

  • Reaction:

    • Heat the mixture to reflux (approx. 110°C) for 2–16 hours. Monitor by TLC/LCMS.

    • Note: Electron-deficient benzoates react faster (2-4 h); electron-rich benzoates may require overnight heating.

  • Quench (Critical):

    • Cool to 0°C.

    • Cautiously quench by dropwise addition of dilute HCl (1M) or saturated Rochelle’s salt (Potassium Sodium Tartrate) solution. Rochelle's salt is preferred to break up aluminum emulsions.

  • Workup:

    • Extract with Ethyl Acetate (

      
      ).[1] Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[1]

Green Alternative: For less hindered substrates, consider TBD (1,5,7-Triazabicyclodecene) catalysis (5-10 mol%) as a metal-free, organocatalytic alternative [1].

Protocol B: on Halogenated Methyl Benzoates

Target: The Aromatic Ring (ipso-substitution) Context: Methyl benzoate itself is not susceptible to


. However, the ester group is a moderate Electron Withdrawing Group (EWG) (

). If the ring possesses a leaving group (F, Cl,

) at the para or ortho position, the ester activates the ring for substitution.

Substrate Example: Methyl 4-fluorobenzoate.

Solvent Effects on Rate

The choice of solvent is critical to stabilize the intermediate Meisenheimer complex and leave the nucleophile "naked" (reactive).

SolventDielectric Constant (

)
Relative Rate (

)
Comment
DMSO 46.7

Standard. Maximizes rate; difficult to remove.
DMF/NMP 36.7 / 32.2

Common alternatives.
THF 7.51Too slow for unactivated systems.
HPMC/Water N/AHighGreen. Surfactant-mediated micellar catalysis [2].
Experimental Protocol (Standard DMSO Method)

Step-by-Step:

  • Setup:

    • Charge a reaction vial with Methyl 4-fluorobenzoate (1.0 equiv).

    • Add

      
       (2.0 equiv) or 
      
      
      
      (1.5 equiv). Cesium is superior for difficult substrates due to the "Cesium Effect" (solubility/cation size).
    • Add Nucleophile (e.g., Morpholine, Piperidine) (1.2 equiv).

    • Add DMSO (0.5 M concentration).

  • Reaction:

    • Heat to 80–100°C.

    • Insight: The ester group is hydrolytically unstable in basic aqueous media. By using anhydrous carbonate bases in DMSO, we prevent saponification of the methyl ester, targeting only the halogen displacement.

  • Workup:

    • Dilute with water (5x reaction volume). The product often precipitates.

    • If oil forms: Extract with

      
       (Diethyl Ether). Avoid EtOAc if possible, as DMSO partitions into it; 
      
      
      
      rejects DMSO better.
    • Wash organic layer with water (

      
      ) to remove residual DMSO.
      

Protocol C: Nucleophilic Demethylation ( )

Target: The Methyl Carbon (O-Me bond cleavage) Context: Sometimes the goal is to reveal the carboxylic acid without using harsh hydrolytic conditions (NaOH/Water) that might affect other sensitive groups (e.g., racemize chiral centers). Nucleophilic demethylation using Lithium Iodide (LiI) is the gold standard.

Mechanism

This follows an


 mechanism where the Iodide ion (

) attacks the methyl group, displacing the carboxylate. Pyridine/Collidine acts as the solvent and proton sponge.
Experimental Protocol

Reagents:

  • Methyl Benzoate derivative (1.0 equiv)

  • Lithium Iodide (anhydrous, 3.0 - 5.0 equiv)

  • Solvent: 2,4,6-Collidine (preferred) or Pyridine.

Step-by-Step:

  • Setup:

    • Dissolve substrate and LiI in Collidine (0.5 M).

    • Note: LiI is hygroscopic. Handle quickly or dry under vacuum at 150°C before use.[2]

  • Reaction:

    • Reflux (approx. 170°C for Collidine) for 8–12 hours.

    • The reaction is driven by the formation of volatile Methyl Iodide (

      
      ) and the stable Lithium Carboxylate salt.
      
  • Workup:

    • Cool to RT.

    • Dilute with EtOAc.[3]

    • Acid Wash: Wash with 1M HCl to remove the Collidine/Pyridine (this is critical; Collidine smells strongly and can poison downstream catalysts).

    • The product is now in the organic phase as the free acid.

References

  • Mechanisms of Organocatalytic Amidation and Trans-Esterification. J. Phys. Chem. A (2012). Link

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chem. (2021).[4] Link

  • An Alternative Procedure for the Aluminum-Mediated Conversion of Esters to Amides. Synth. Commun. (1982).[5] Link

  • SNAr Solvents and Reagents Guide. ACS GCI Pharmaceutical Roundtable.Link

Sources

Application Note: Scale-Up Synthesis of Methyl 3-(butylcarbamoyl)benzoate for Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scalable synthesis of Methyl 3-(butylcarbamoyl)benzoate , a bifunctional intermediate critical for combinatorial library generation. The molecule features two distinct electrophilic handles: a stable methyl ester and a newly formed butyl amide.

The primary challenge in scaling this synthesis is chemoselectivity . The objective is to activate the free carboxylic acid of monomethyl isophthalate without degrading the existing methyl ester or causing over-reaction (aminolysis) at the ester site.

This document presents two validated protocols:

  • Method A (The Standard): Acid Chloride activation via Thionyl Chloride (

    
    ). Best for cost-efficiency at multi-kilogram scales.
    
  • Method B (The Modern/Green): Propylphosphonic Anhydride (T3P®) coupling. Best for operational simplicity, safety, and impurity profile at 100g–1kg scales.

Strategic Analysis & Route Selection

The Chemoselectivity Challenge

The starting material, Monomethyl isophthalate (MMP) , possesses both a carboxylic acid and a methyl ester.

  • Target Reaction: Acid +

    
    -Butylamine 
    
    
    
    Amide.
  • Side Reaction (Impurity): Methyl Ester +

    
    -Butylamine 
    
    
    
    Amide (formation of the diamide byproduct).

Control Strategy: The reaction rate of the activated acid (acid chloride or active ester) with the amine is orders of magnitude faster than the aminolysis of the methyl ester at low temperatures. Strict temperature control (


C) during amine addition is the critical process parameter (CPP).
Comparison of Methods
FeatureMethod A: Acid Chloride (

)
Method B: T3P Coupling
Reagent Cost Low (Commodity chemical)Moderate/High (Specialty reagent)
Atom Economy Poor (Generates

,

gas)
Good (Water-soluble byproducts)
Safety Requires gas scrubbing; corrosiveNon-toxic, non-explosive, no off-gassing
Purification Acid/Base wash + CrystallizationAqueous phase separation
Suitability >1 kg production campaigns10g – 1kg library scaffold synthesis

Protocol 1: Acid Chloride Method (Cost-Effective Scale-Up)

Rationale: This method utilizes the high reactivity of the acid chloride to drive conversion rapidly, minimizing the contact time required between the amine and the ester functionality.

Materials
  • Substrate: Monomethyl isophthalate (1.0 equiv)

  • Activator: Thionyl Chloride (

    
    ) (1.2 equiv)
    
  • Catalyst: DMF (0.05 equiv)

  • Amine:

    
    -Butylamine (1.05 equiv)
    
  • Base: Triethylamine (

    
    ) (1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Procedure
Phase 1: Activation (Acid Chloride Formation)
  • Charge the reactor with Monomethyl isophthalate and anhydrous DCM (10 vol).

  • Add catalytic DMF (critical for Vilsmeier-Haack type activation).

  • Cool the slurry to 0–5°C.

  • Add Thionyl Chloride dropwise over 30 minutes. Note: Expect vigorous off-gassing (

    
    , 
    
    
    
    ). Ensure scrubber is active.
  • Warm to reflux (40°C) and hold for 2–3 hours until the solution becomes clear and gas evolution ceases.

  • Concentrate (Optional but recommended): Distill off excess

    
     and solvent to leave the crude acid chloride oil. Re-dissolve in fresh DCM. Removing excess 
    
    
    
    prevents it from reacting with the amine to form sulfinylamines.
Phase 2: Coupling
  • Prepare a separate vessel with

    
    -Butylamine and 
    
    
    
    in DCM (5 vol). Cool to -10°C.
  • Addition: Slowly add the Acid Chloride solution to the Amine solution.

    • Critical: Maintain internal temperature

      
      C. The exotherm is sharp.
      
  • Stir at 0°C for 1 hour, then allow to warm to 20°C over 2 hours.

Phase 3: Workup & Isolation
  • Quench with water (10 vol).

  • Wash 1 (Acidic): Wash organic layer with 1M HCl. Purpose: Removes unreacted amine and

    
    .
    
  • Wash 2 (Basic): Wash organic layer with Sat.

    
    . Purpose: Removes unreacted starting acid.
    
  • Dry/Concentrate: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: The residue typically solidifies. Recrystallize from EtOAc/Heptane if purity is <98%.

Protocol 2: T3P® Method (Green & High-Throughput)

Rationale: Propylphosphonic anhydride (T3P) acts as a coupling agent and water scavenger.[1] It generates only water-soluble cyclic phosphonate byproducts, eliminating the need for chromatography or recrystallization in many cases.

Materials
  • Substrate: Monomethyl isophthalate (1.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Amine:

    
    -Butylamine (1.1 equiv)
    
  • Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Step-by-Step Procedure
  • Charge Monomethyl isophthalate,

    
    -Butylamine, and Base into the reactor with EtOAc (10 vol).
    
  • Cool the mixture to 0–5°C.

  • Add T3P solution dropwise. Note: T3P is not moisture sensitive, but the reaction is exothermic.

  • Stir at 0°C for 30 minutes, then warm to Room Temperature (20–25°C).

  • Monitor by HPLC. Conversion usually reaches >99% within 2–4 hours.

  • Workup:

    • Add Water (10 vol). Stir for 15 minutes.

    • Separate phases.[2]

    • Wash organic phase with 0.5M HCl (removes excess amine/pyridine).

    • Wash organic phase with 10%

      
       (removes T3P byproducts and unreacted acid).
      
    • Wash with Brine.

  • Isolation: Evaporate solvent. The product is typically isolated as a high-purity white solid or viscous oil.

Process Visualization

Reaction Workflow & Decision Logic

G Start Start: Monomethyl Isophthalate RouteSelect Scale/Safety Decision Start->RouteSelect SOCl2 Method A: Thionyl Chloride (Low Cost, High Volatility) RouteSelect->SOCl2 >1kg Scale T3P Method B: T3P Coupling (Green, Safe, Fast) RouteSelect->T3P Library/Lab Scale Activation Activation: Reflux (-HCl, -SO2 gas) SOCl2->Activation Distillation Distill Excess SOCl2 (Critical for Purity) Activation->Distillation CouplingA Add to Amine/Base (Temp < 5°C) Distillation->CouplingA Workup Biphasic Workup (Acid Wash -> Base Wash) CouplingA->Workup OnePot One-Pot Addition (Solvent: EtOAc) T3P->OnePot OnePot->Workup Product Final Product: Methyl 3-(butylcarbamoyl)benzoate Workup->Product

Caption: Process flow comparing the Acid Chloride route (Method A) and T3P route (Method B) for chemoselective amide formation.

Analytical Specifications & Quality Control

For library generation, the intermediate must meet strict purity criteria to prevent side-reactions in subsequent steps (e.g., hydrazine formation).

  • Appearance: White to off-white solid or colorless viscous oil.

  • Purity (HPLC): >98% (area %).

  • Identity (1H NMR - 400 MHz, CDCl3):

    • 
       8.4 (s, 1H, Ar-H2)
      
    • 
       8.1-8.2 (d, 2H, Ar-H4, H6)
      
    • 
       7.5 (t, 1H, Ar-H5)
      
    • 
       6.5 (br s, 1H, NH)
      
    • 
       3.95 (s, 3H, 
      
      
      
      ) — Diagnostic peak for ester integrity.
    • 
       3.4-3.5 (q, 2H, 
      
      
      
      )
  • Impurity Check: Look for diamide (N,N'-dibutylisophthalamide) via LCMS (

    
    ). If >1%, recrystallize.
    

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature, 480, 471–479.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Lanxess Corporation. (2015).[4] "Thionyl Chloride Safety Data Sheet & Handling Guide."

  • Organic Syntheses. "General procedures for Acid Chloride formation." Org.[3][5] Synth. Coll. Vol. 10, p. 51.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Amide Bond Formation in Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide bond formation with a focus on benzoate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide coupling reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with a benzoate derivative is not proceeding to completion. What are the common causes?

A1: Incomplete amide coupling reactions can stem from several factors. Firstly, the reactivity of the chosen coupling reagent may be insufficient for your specific substrates. For instance, sterically hindered benzoic acids or electron-deficient anilines often require more potent activating agents.[1][2][3] Secondly, inadequate activation of the carboxylic acid can be a culprit. This could be due to the presence of moisture, which can hydrolyze the activated intermediate, or an inappropriate choice of solvent that hinders the reaction.[4] Lastly, solubility issues with either the starting materials or the activated intermediate can prevent the reaction from going to completion.[5]

Q2: What are the most effective coupling reagents for sterically hindered benzoate derivatives?

A2: For sterically hindered benzoic acids, standard coupling reagents like DCC or EDC may be ineffective.[1] More potent phosphonium-based reagents such as PyBOP or PyAOP are often more successful in these challenging cases.[6][7][8] Alternatively, converting the benzoic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a robust strategy, although it requires an additional synthetic step.[9][10][11]

Q3: How can I minimize the risk of racemization when coupling a chiral amine with a benzoate derivative?

A3: Racemization is a significant concern when a chiral center is present, particularly at the α-position to the amine. The choice of coupling reagent and additives is crucial for preventing this side reaction.[12] Using carbodiimides like DCC or EDC in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a common and effective strategy.[7][13] Uronium/aminium-based reagents like HATU are also known to be efficient while minimizing racemization.[14] It is also advisable to use weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, more hindered bases like N,N-diisopropylethylamine (DIPEA).[7]

Q4: I'm observing a significant amount of an insoluble white precipitate in my reaction mixture when using DCC. What is it and how can I deal with it?

A4: The insoluble white precipitate is dicyclohexylurea (DCU), a byproduct of the reaction when using dicyclohexylcarbodiimide (DCC) as the coupling reagent.[15] While its insolubility drives the reaction forward, it can complicate product purification. DCU is typically removed by filtration. If your desired amide product is also a solid, you may need to dissolve the crude reaction mixture in a suitable solvent that solubilizes your product but not the DCU before filtration.

Q5: My aniline is electron-deficient and shows low reactivity. What is the best approach for coupling it with a benzoic acid?

A5: Coupling electron-deficient anilines is a common challenge due to their reduced nucleophilicity.[16][17][18] In such cases, more reactive coupling reagents are necessary. Uronium/aminium salt-based reagents like HATU or HBTU are often effective.[14][16] Phosphonium reagents like PyBOP can also be a good choice. Another strategy is to convert the benzoic acid to its acyl fluoride, which is highly reactive towards even weakly nucleophilic amines.[17] Additionally, increasing the reaction temperature can sometimes improve the yield, but this should be done cautiously to avoid side reactions.

Troubleshooting Guides

Guide 1: Low Yields in Amide Coupling Reactions

Low yields are a frequent issue in amide synthesis. This guide provides a systematic approach to diagnosing and resolving the problem.

Potential Causes and Solutions:

  • Insufficiently Reactive Coupling Reagent: The chosen coupling reagent may not be potent enough for your specific substrates.

    • Solution: Switch to a more powerful coupling reagent. For instance, if you are using a carbodiimide like EDC with poor results, consider a phosphonium salt like PyBOP or a uronium salt like HATU.[8][14]

  • Hydrolysis of Activated Intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid, preventing amide formation.[4]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Poor Solubility of Reactants: If either the benzoic acid derivative or the amine is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[5]

    • Solution: Choose a solvent in which all reactants are soluble. Common solvents for amide coupling include dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF). In some cases, a mixture of solvents may be necessary.

  • Side Reactions: Unwanted side reactions can consume your starting materials and reduce the yield of the desired amide.

    • Solution: Identify the side products (e.g., by LC-MS) to understand the competing reaction pathways. Common side reactions and their mitigation strategies are discussed in the subsequent guides.

Experimental Protocol: General Procedure for Amide Coupling

  • Dissolve the benzoic acid derivative (1 equivalent) in an appropriate anhydrous solvent under an inert atmosphere.

  • Add the coupling reagent (1.0-1.2 equivalents) and any additives (e.g., HOBt, 1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA or NMM (1.1-1.5 equivalents) to liberate the free amine.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography, crystallization, or preparative HPLC.

Guide 2: Managing Side Reactions

Several side reactions can occur during amide bond formation, leading to impurities and reduced yields. This guide details the most common side reactions and how to prevent them.

1. N-Acylurea Formation with Carbodiimides

When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[15]

  • Mitigation: This side reaction can be suppressed by adding a nucleophilic additive such as HOBt or HOSu. These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement but still reactive enough to form the desired amide.[4][15]

2. Guanidinylation with Uronium/Aminium Reagents

Uronium/aminium-based coupling reagents like HBTU and HATU can react with the amine starting material to form a guanidinium byproduct, effectively capping the amine and preventing it from reacting with the activated carboxylic acid.[19]

  • Mitigation: This side reaction is more likely to occur if the coupling reagent is used in large excess or if the activation of the carboxylic acid is slow. To minimize guanidinylation, it is recommended to pre-activate the carboxylic acid with the coupling reagent for a short period before adding the amine.[7] Using a slight excess of the carboxylic acid relative to the coupling reagent can also help.[7]

3. Epimerization of Chiral Centers

The activation of a carboxylic acid with a chiral center at the α-position can lead to epimerization through the formation of an oxazolone intermediate, especially in the presence of a base.[7]

  • Mitigation:

    • Use coupling reagents and additives known to suppress racemization, such as HATU or a combination of EDC and OxymaPure.[7][12]

    • Employ a weaker, less sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[7]

    • Keep the reaction temperature low.

Visualizations

Troubleshooting Flowchart for Failed Amide Coupling

G start Reaction Failed/Low Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions incomplete_activation Incomplete Activation? check_conditions->incomplete_activation side_reaction Side Reaction? incomplete_activation->side_reaction No stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, PyBOP) incomplete_activation->stronger_reagent Yes solubility Solubility Issue? side_reaction->solubility No analyze_byproducts Analyze Byproducts (LC-MS) side_reaction->analyze_byproducts Yes anhydrous Ensure Anhydrous Conditions solubility->anhydrous No change_solvent Change Solvent solubility->change_solvent Yes success Successful Coupling stronger_reagent->success anhydrous->success change_solvent->success optimize_conditions Optimize Conditions (Temp, Base) analyze_byproducts->optimize_conditions optimize_conditions->success

Caption: A flowchart for troubleshooting failed amide coupling reactions.

Mechanism of N-Acylurea Formation

G cluster_0 Carbodiimide Activation cluster_1 Desired Reaction cluster_2 Side Reaction Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + Carbodiimide Carbodiimide Carbodiimide Amide Amide O-Acylisourea->Amide + Amine N-Acylurea N-Acylurea O-Acylisourea->N-Acylurea Rearrangement Amine Amine Urea Byproduct Urea Byproduct

Caption: The competing pathways of O-acylisourea intermediate.

Data Summary

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDCCost-effective, readily available.[7]Can cause racemization, forms insoluble urea byproducts (DCC), potential for N-acylurea formation.[7][15]
Phosphonium Salts BOP, PyBOP, PyAOPHigh reactivity, low racemization, no guanidinylation side reactions.[7][8]Can be more expensive, some byproducts are toxic (BOP).[7]
Uronium/Aminium Salts HBTU, HATU, COMUHigh reactivity, fast reaction times, low racemization.[7][8]Can cause guanidinylation of the amine, potentially explosive nature of some reagents.[7][20]

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Fridkin, M., & Gilon, C. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ACS Omega, 5(31), 19670–19678.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • BenchChem. (2025, December). Technical Support Center: Optimizing Amide Coupling Reactions with 3-(2-Chloropyrimidin-4-yl)benzoic Acid.
  • Fridkin, M., & Gilon, C. (2020, July 30). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[20]uril. ChemRxiv.

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]

  • BenchChem. (n.d.). Optimizing amide bond formation conditions for benzamide synthesis.
  • Singh, R. P., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(26), 3343-3347.
  • Sharma, V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 235-242.
  • Wang, Y., et al. (2021). Optimization studies of an amide coupling reaction with anilines.
  • Chemistry Stack Exchange. (2017, February 28). Direct conversion of amides to esters. Retrieved from [Link]

  • LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Bocom, A. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138.
  • PubMed. (2016, October 12). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved from [Link]

  • Angell, Y. L., et al. (2007). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 5(1), 104-106.
  • Reddit. (2024, October 9). Struggling with amide coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-603.
  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
  • Green, R. A., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7726-7749.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Semantic Scholar. (2016, January 14). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly? Retrieved from [Link]

  • Ishihara, K. (2014). Amide bond formation: beyond the dilemma between activation and racemisation.
  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

Sources

Technical Support Center: Impurity Profiling of Methyl 3-(butylcarbamoyl)benzoate

[1]

Case Reference: IPC-M3BCB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Method Development & Troubleshooting for Benzoate/Amide Derivative Profiling[1]

Executive Summary & Chemical Context

User Query: "I need a robust HPLC method to separate Methyl 3-(butylcarbamoyl)benzoate from its process impurities and degradants. Standard C18 methods are showing variable retention and peak tailing."

Scientist’s Analysis: Methyl 3-(butylcarbamoyl)benzoate (M3BCB) presents a classic chromatographic challenge: it contains both a hydrophobic ester moiety and a polar amide functionality.[1]

  • The Ester (Methyl Benzoate core): Susceptible to hydrolysis, generating acidic impurities.[1]

  • The Amide (Butylcarbamoyl group): Prone to hydrogen bonding with residual silanols on silica columns, causing peak tailing.

Successful profiling requires a method that suppresses silanol activity while maintaining sufficient hydrophobicity to resolve the parent peak from its more polar hydrolysis products.[1]

The "Gold Standard" Protocol

Do not start from scratch. Based on the structural properties of benzoate derivatives and amides, this protocol is designed to be the robust starting point for your validation.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 with Polar Embedding (e.g., Waters SymmetryShield RP18 or ACE C18-Amide)Standard C18 may cause amide tailing.[1] Polar-embedded groups shield silanols and improve peak symmetry for the amide moiety.[1]
Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µmBalances resolution (N) with backpressure.[1] 150mm provides sufficient plates for impurity separation.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)Critical: Low pH suppresses the ionization of acidic impurities (COOH), ensuring they retain on the column rather than eluting in the void volume.[1]
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks than Methanol for benzoates and lower backpressure.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Column Temp 30°C or 40°CElevated temperature reduces viscosity and improves mass transfer, sharpening the amide peak.[1]
Detection UV @ 235 nmThe benzoate ring has a strong absorption max here.[1] 254 nm is a secondary option but less sensitive for trace impurities.[1]
Gradient Profile
Time (min)% Mobile Phase BEvent
0.020%Initial Hold (Equilibration)
2.020%Isocratic hold to separate polar synthesis byproducts (e.g., amines).[1]
15.080%Linear ramp to elute the main M3BCB peak and lipophilic dimers.
20.095%Wash step to clear highly retained components.[1]
20.120%Return to initial conditions.[1]
25.020%Re-equilibration (Crucial for reproducibility).
Troubleshooting Guide (Diagnostic Matrix)

Use this section to diagnose specific anomalies in your chromatograms.

Issue A: "I see a ghost peak appearing before my main peak that grows over time."
  • Diagnosis: On-Column Hydrolysis. The methyl ester group is hydrolyzing to form 3-(butylcarbamoyl)benzoic acid .[1] This is common if your sample is dissolved in a basic diluent or left in the autosampler too long.[1]

  • The Fix:

    • Check Diluent: Ensure sample diluent pH is neutral or slightly acidic (match Mobile Phase A).[1] Avoid pure water if the compound is insoluble; use 50:50 ACN:Water.[1]

    • Temperature: If the autosampler is not cooled, set it to 4°C.

    • Confirmation: Inject a standard of the acid impurity.[1] If the retention times match, you have confirmed degradation, not a process impurity.[1]

Issue B: "The main peak (M3BCB) is tailing significantly (As > 1.5)."
  • Diagnosis: Silanol Interaction. The amide nitrogen in the butylcarbamoyl group is interacting with free silanol groups (Si-OH) on the silica support.[1]

  • The Fix:

    • Mobile Phase Modifier: Ensure you are using 0.1% Phosphoric Acid or 0.1% TFA .[1] Neutral buffers (Ammonium Acetate) are often insufficient to suppress these interactions for amides.[1]

    • Column Switch: Switch to a "Base Deactivated" (BD) or "End-capped" column. If using a generic C18, move to a high-coverage C18 or a Polar-Embedded phase.[1]

Issue C: "I cannot detect the Butylamine precursor."
  • Diagnosis: Lack of Chromophore. Butylamine (a starting material) has virtually no UV absorbance at 235 nm.[1] It is "invisible" to standard UV detection.[1]

  • The Fix:

    • Derivatization: You must use pre-column derivatization (e.g., FMOC-Cl) if you are required to quantify residual amine.[1]

    • Alternative Detector: Use a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector (isocratic only for RI).[1]

    • Logic Check: If the process includes an acidic wash, butylamine (basic) should be removed.[1] Limit tests might be sufficient via GC, not HPLC.[1]

Visualizing the Logic
Diagram 1: Impurity Fate Mapping

This diagram illustrates where specific impurities will likely elute relative to the main peak based on the "Gold Standard" method.[1]

ImpurityMapStartInjectionVoidVoid Volume(t0)Start->VoidImp_PolarPolar Impurities(Salts, Amine salts)Elution: 1-2 minVoid->Imp_PolarUnretainedImp_AcidHydrolysis Product(Acid Derivative)Elution: 5-8 minImp_Polar->Imp_AcidGradient StartMainTarget Analyte(M3BCB)Elution: 10-12 minImp_Acid->MainIncreasing OrganicImp_LipoLipophilic Impurities(Dimers, Late Eluters)Elution: 14+ minMain->Imp_LipoHigh Organic Wash

Caption: Predicted elution order on a C18 column at pH 2.2. Acidic degradants elute before the neutral ester parent.[1]

Diagram 2: Troubleshooting Decision Tree

TroubleshootingProblemIdentify ProblemSplitPeakSplit Peak / ShoulderProblem->SplitPeakTailingPeak Tailing > 1.5Problem->TailingDriftRT DriftProblem->DriftCheckSolventCheck Sample DiluentIs it stronger than MP?SplitPeak->CheckSolventCheckpHCheck Mobile Phase pHIs pH > 3.0?Tailing->CheckpHCheckTempCheck Column TempIs it fluctuating?Drift->CheckTempWeakDiluentAction: Dilute samplewith Mobile Phase ACheckSolvent->WeakDiluentYesLowerpHAction: Lower pH to 2.2(Suppress Silanols)CheckpH->LowerpHYesStableTempAction: Use Column Oven(Set 30-40°C)CheckTemp->StableTempYes

Caption: Systematic workflow for diagnosing common HPLC anomalies associated with amide/ester derivatives.

Regulatory & Compliance (ICH Context)

When profiling impurities for this molecule, you must adhere to ICH Q3A(R2) guidelines. This is not optional for drug development.[1]

Threshold TypeLimit (Based on Max Daily Dose < 2g)Action Required
Reporting Threshold 0.05% Any peak > 0.05% area must be integrated and reported.
Identification Threshold 0.10% Any peak > 0.10% must be chemically identified (LC-MS/NMR).
Qualification Threshold 0.15% Any peak > 0.15% requires biological safety data.[1]

Important Note: The "Acid" impurity (3-(butylcarbamoyl)benzoic acid) is a specified impurity.[1] You should synthesize or purchase a standard of this specifically to determine its Relative Response Factor (RRF).[1] Benzoic acids often have different extinction coefficients than their ester counterparts.

References
  • International Council for Harmonisation (ICH). (2006).[1][2] ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. (Contextual grounding for Amide/C18 interactions).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for Gradient Optimization).

  • PubChem. (n.d.).[1] Methyl benzoate Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-substituted benzoates. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for challenges arising from steric hindrance during esterification reactions. Our goal is to equip you with the knowledge to optimize your synthetic routes, improve yields, and overcome common experimental hurdles.

I. Troubleshooting Guide: Low Yields and Incomplete Reactions

One of the most frequent challenges in the synthesis of 3-substituted benzoates is achieving high yields, especially when bulky substituents are present on the benzoic acid or the alcohol. This section addresses common causes of low yields and provides actionable solutions.

Q1: My Fischer esterification of a 3-substituted benzoic acid is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in Fischer esterification are often multifactorial, stemming from equilibrium limitations and steric hindrance.

Core Directive: Driving the Equilibrium Forward

The Fischer esterification is a reversible reaction.[1] The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thereby reducing the yield of your desired ester.[1][2]

  • Excess Alcohol: A common and effective strategy is to use a large excess of the alcohol reactant.[3] This shifts the equilibrium towards the product side according to Le Chatelier's principle. This is particularly feasible for simple and relatively inexpensive alcohols like methanol and ethanol.[3]

  • Water Removal: Actively removing water as it forms is another powerful technique to drive the reaction to completion.[3]

    • Azeotropic Distillation: Employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene) allows for the continuous removal of the water-solvent azeotrope.[1]

    • Dehydrating Agents: While less common in modern practice for this specific reaction, the addition of a dehydrating agent could be considered, though it may complicate purification.

Addressing Steric Hindrance

Substituents at the 3-position (meta-position) of the benzoic acid can exert steric hindrance, although generally less pronounced than at the ortho-position.[4][5] This hindrance can impede the approach of the alcohol nucleophile to the carboxylic acid's carbonyl carbon.[2]

  • Catalyst Choice: While strong mineral acids like sulfuric acid or hydrochloric acid are traditional catalysts for Fischer esterification, solid acid catalysts can offer advantages in certain cases.[3][6] For instance, phosphoric acid-modified Montmorillonite K-10 clay has been shown to be an effective and reusable catalyst for the esterification of substituted benzoic acids.[6] Zirconium-based solid acids have also demonstrated good activity in catalyzing the esterification of sterically hindered benzoic acids.[4]

  • Reaction Temperature and Time: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.[7] Microwave-assisted synthesis has emerged as a valuable tool, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.[8][9] It is crucial to optimize the temperature, as excessively high temperatures can lead to side reactions and decomposition. Similarly, extending the reaction time may be necessary for sterically hindered substrates to reach completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is highly recommended.[10]

Q2: I'm working with a particularly bulky 3-substituted benzoic acid and a secondary or tertiary alcohol, and Fischer esterification is failing. What alternative methods should I consider?

A2: When significant steric hindrance is present from both the acid and the alcohol, alternative esterification methods that avoid the direct equilibrium of Fischer esterification are necessary.

Activation of the Carboxylic Acid

The key is to convert the carboxylic acid into a more reactive intermediate that is less susceptible to steric hindrance during the subsequent reaction with the alcohol.

  • Acyl Chloride Formation: A robust and widely used method involves converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with even sterically hindered alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[3]

    • Protocol Insight: The reaction with thionyl chloride is often performed neat or in an inert solvent like dichloromethane (DCM) or toluene. The excess thionyl chloride and solvent can be removed under reduced pressure before adding the alcohol.

  • Coupling Reagents: A vast array of coupling reagents, commonly used in peptide synthesis, are highly effective for forming esters under mild conditions, especially with sterically demanding substrates.[11][12][13] These reagents activate the carboxylic acid in situ to form a highly reactive species.

    • Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic examples.[11][14] The reaction is often carried out in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove if it is soluble in the reaction mixture.[14]

    • Uronium/Aminium and Phosphonium Salts: Reagents like HATU, HBTU, PyBOP, and COMU are highly efficient and have become popular choices for challenging couplings.[13][14] They generally lead to faster reactions and cleaner product formation compared to carbodiimides. For instance, COMU has been shown to be effective for the esterification of tertiary alcohols when used with a strong base.[13]

Illustrative Workflow for Coupling Reagent-Mediated Esterification

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester + Coupling Reagent + Base Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Base (e.g., DIPEA) Ester Product Ester Product Activated Ester->Ester Product + Alcohol Alcohol Alcohol

Caption: General workflow for ester synthesis using a coupling reagent.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to specific questions that frequently arise during the synthesis of 3-substituted benzoates.

Q3: Can the electronic properties of the 3-substituent affect the esterification reaction?

A3: Yes, while steric effects are often predominant, electronic effects also play a role. Electron-withdrawing groups (EWGs) at the 3-position can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Conversely, electron-donating groups (EDGs) can decrease this electrophilicity. However, studies have shown that with robust catalytic systems, such as certain solid acids, the impact of electronic effects can be minimized, leading to good yields for benzoic acids with both electron-donating and electron-withdrawing groups.[6]

Q4: Are there any "green" or more environmentally friendly approaches to synthesizing these esters?

A4: Absolutely. The development of green chemistry methodologies is a significant focus in modern organic synthesis.

  • Solid Acid Catalysts: As mentioned earlier, using recoverable and reusable solid acid catalysts like modified clays or zeolites avoids the need for corrosive mineral acids and simplifies workup.[4][6]

  • Solvent-Free Conditions: Some protocols have been developed for esterification under solvent-free conditions, which significantly reduces waste.[6][15]

  • Ionic Liquids: Brønsted acidic ionic liquids can serve as both the catalyst and the reaction medium, are often reusable, and can lead to high yields.[3][7]

Q5: How can I effectively monitor the progress of my esterification reaction?

A5: Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting benzoic acid and alcohol, you can visually track the disappearance of the starting materials and the appearance of the ester product. It is advisable to use a suitable solvent system that provides good separation of these components. This allows you to determine the optimal reaction time and avoid unnecessary heating or side reactions.[10]

Q6: What are some common issues during the workup and purification of 3-substituted benzoates?

A6:

  • Incomplete Removal of Acid Catalyst: If using a mineral acid like H₂SO₄, it's crucial to thoroughly wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid, which could catalyze the reverse hydrolysis reaction.

  • Emulsion Formation: During liquid-liquid extraction, emulsions can form, especially if there are amphiphilic species present. Adding brine (saturated NaCl solution) can often help to break up emulsions.

  • Co-elution during Chromatography: If the polarity of the starting benzoic acid and the product ester are very similar, separation by column chromatography can be challenging. Careful optimization of the eluent system is required.

III. Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification using Microwave Irradiation

This protocol is adapted from methodologies that utilize microwave conditions to enhance reaction rates.[8][9]

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the 3-substituted benzoic acid (1.0 mmol), the desired alcohol (10.0 mmol, used in excess as the solvent), and concentrated sulfuric acid (0.1 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 30-60 minutes). Note: The optimal temperature and time should be determined empirically for each specific substrate.

  • After the reaction is complete and the vessel has cooled to room temperature, dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Esterification of a Sterically Hindered 3-Substituted Benzoic Acid using a Coupling Reagent (HATU)

This protocol is based on the general principles of using uronium-based coupling agents.[14]

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-substituted benzoic acid (1.0 mmol), the alcohol (1.2 mmol), and HATU (1.1 mmol) in an anhydrous aprotic solvent (e.g., DMF or DCM, 5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 mmol), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary: Comparison of Esterification Methods

MethodTypical SubstratesKey AdvantagesKey Disadvantages
Fischer Esterification Unhindered to moderately hindered acids/alcoholsLow cost, simple reagentsReversible, may require harsh conditions
Acyl Chloride Formation Sterically hindered acids and alcoholsHigh reactivity, generally high yieldsRequires an extra synthetic step, corrosive reagent
Coupling Reagents Sterically hindered and sensitive substratesMild conditions, high efficiency, broad scopeHigher cost of reagents
Microwave-Assisted Various substratesRapid reaction times, often higher yieldsRequires specialized equipment

IV. Conclusion

Overcoming steric hindrance in the synthesis of 3-substituted benzoates requires a strategic approach to reaction design. While the classic Fischer esterification remains a viable option for less demanding substrates, challenges posed by bulky groups necessitate the use of more advanced techniques. The activation of carboxylic acids via acyl chlorides or the use of modern coupling reagents provides powerful and reliable alternatives for constructing sterically congested esters under mild conditions. Furthermore, leveraging technologies such as microwave irradiation can significantly accelerate these transformations. By understanding the underlying principles and having a repertoire of methods at your disposal, you can effectively navigate the synthetic challenges and achieve your target molecules with greater efficiency and success.

References

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • ResearchGate. The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. [Link]

  • PMC. N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. [Link]

  • YouTube. (2022, February 2). Mechanism Of Esterification & The factors That Affect the Rate Of Esterification. [Link]

  • IJSTR. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. [Link]

  • DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

  • MDPI. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

  • Der Pharma Chemica. Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series. [Link]

  • ElectronicsAndBooks. A New Method for the Esterification of Certain Sterically Hindered Acids. [Link]

  • ScienceDirect. (2022, November 25). Synthesis of substituted benzoates using a rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes accessed from 2. [Link]

  • ACS Publications. Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. [Link]

  • IJARSCT. (2025, March 15). Kinetics, Mechanism and Novel Methods Of Esterification. [Link]

  • Digital Commons @ Otterbein. (2018, March 11). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. [Link]

  • ResearchGate. Optimization of the reaction conditions for synthesis of 3 a. [a]. [Link]

  • Organic Chemistry Portal. Controlled Synthesis of 2- and 3-Substituted Benzo[b]furans. [Link]

  • PubMed. (2010, November 5). Controlled synthesis of 2- and 3-substituted benzo[b]furans. [Link]

  • American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. [Link]

  • CKT College. Synthesis of substituted benzo[e][11][12]oxazino analogs. [Link]

  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • MDPI. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [Link]

  • ResearchGate. (2015, September 12). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. [Link]

  • ResearchGate. (2025, August 10). Intramolecular Mizoroki–Heck Reaction of 2-Thiosubstituted Acrylates for the Synthesis of 3-Substituted Benzo[b]thiophene- 2-carboxylates. [Link]

  • SciELO. Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. [Link]

  • PMC. (2025, November 30). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. [Link]

  • Reddit. (2019, July 26). Organic chemistry 2 - How do I improve the yield of methyl benzoate in this lab?. [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of Methyl 3-(butylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of Methyl 3-(butylcarbamoyl)benzoate

Executive Summary

Methyl 3-(butylcarbamoyl)benzoate (CAS: 925618-20-8; MW: 235.28 Da) is a bifunctional aromatic intermediate frequently utilized in the synthesis of histone deacetylase (HDAC) inhibitors and other benzamide-based pharmacophores.[1] Its structural duality—containing both a methyl ester and a secondary N-butyl amide —presents a unique challenge for analytical characterization.

This guide compares the two primary mass spectrometry modalities used for its identification: Electron Ionization (EI) (the structural fingerprinting standard) and Electrospray Ionization (ESI-MS/MS) (the bioanalytical standard). We analyze the fragmentation kinetics, diagnostic ion generation, and the specific utility of each method in drug development workflows.

Structural Analysis & Fragmentation Logic

Before comparing methods, we must establish the "Fragmentation Logic" of the molecule. The compound consists of a central benzene ring substituted at the meta positions with:

  • Site A (Ester): A methyl ester group (-COOCH₃).

  • Site B (Amide): An N-butylcarboxamide group (-CONH(CH₂)₃CH₃).

These two sites compete for charge localization and fragmentation.

Mechanism 1: The McLafferty Rearrangement (Site B)

The N-butyl chain possesses a


-hydrogen relative to the amide carbonyl. Under high-energy conditions (EI), this facilitates a classic McLafferty Rearrangement , resulting in the ejection of a neutral butene molecule and the formation of a primary amide radical cation.
  • Transition:

    
    
    
Mechanism 2: -Cleavage (Site A & B)
  • Amide Cleavage: Rupture of the amide C-N bond generates a stable benzoylium ion (acylium ion).

    • Transition:

      
      
      
  • Ester Cleavage: Loss of the methoxy radical (-OCH₃) from the ester moiety.

    • Transition:

      
      
      

Comparative Profiling: EI vs. ESI-CID

The choice of ionization technique drastically alters the observed spectrum.[2] The table below summarizes the experimental differences.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-CID)
Ionization Type Hard (70 eV)Soft (Protonation)
Precursor Ion

(m/z 235)

(m/z 236)
Dominant Mechanism Radical-induced cleavageCharge-remote / Charge-driven fragmentation
Base Peak (Typical) m/z 179 (McLafferty product)m/z 236 (Intact Protonated Molecule)
Diagnostic Utility Fingerprinting: Unambiguous structural ID via library matching.Quantitation: High sensitivity for pharmacokinetic (PK) studies.
Key Limitation Molecular ion (

) often weak or absent.
Isomers may yield identical transitions without chromatography.

Detailed Fragmentation Protocols

Protocol A: EI-GC/MS Structural Confirmation

Use this protocol for purity analysis of raw materials.

  • Sample Prep: Dissolve 1 mg of Methyl 3-(butylcarbamoyl)benzoate in 1 mL Dichloromethane (DCM).

  • Inlet: Splitless injection at 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Source: 70 eV electron impact, 230°C.

  • Observed Spectrum:

    • m/z 235 (Molecular Ion): Weak intensity (<5%).

    • m/z 204 (M - 31): Loss of methoxy group.

    • m/z 179 (Base Peak): Diagnostic Marker. Loss of butene (56 Da) via McLafferty rearrangement.

    • m/z 163: Acylium ion formed by amide bond rupture.

    • m/z 135: Secondary fragmentation of the acylium ion (Loss of CO from ester).

Protocol B: ESI-LC/MS/MS Bioanalysis

Use this protocol for detecting the compound in biological matrices (plasma/urine).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% to 95% B.

  • Ionization: Positive Mode ESI (+).

  • Precursor Selection: Select m/z 236.1

    
    .
    
  • Collision Energy (CE): Ramp 15–35 eV.

  • MRM Transitions (Quantitation):

    • 236.1

      
       180.1:  Loss of butene (Pseudo-McLafferty). Primary Quantifier.
      
    • 236.1

      
       163.0:  Formation of acylium cation. Qualifier.
      
    • 236.1

      
       204.1:  Loss of methanol (neutral).
      

Mechanistic Visualization

The following diagram maps the fragmentation pathways, contrasting the radical-driven EI pathways with the proton-driven ESI pathways.

Fragmentation M_EI EI Molecular Ion [M]+• (m/z 235) Frag_179 McLafferty Product Primary Amide Radical (m/z 179) M_EI->Frag_179 - Butene (C4H8) (McLafferty) Frag_204 Loss of Methoxy/MeOH (m/z 204) M_EI->Frag_204 - •OCH3 (Alpha Cleavage) Frag_163 Acylium Ion [Ar-CO]+ (m/z 163) M_EI->Frag_163 - •NHBu (Amide Cleavage) M_ESI ESI Precursor [M+H]+ (m/z 236) Frag_180 Protonated Amide (m/z 180) M_ESI->Frag_180 - Butene (Charge Remote) M_ESI->Frag_204 - MeOH (Neutral Loss) M_ESI->Frag_163 - BuNH2 (Inductive Cleavage) Frag_135 Phenyl Cation [Ar]+ (m/z 135) Frag_163->Frag_135 - CO

Figure 1: Comparative fragmentation map. Solid blue lines indicate EI radical pathways; dashed green lines indicate ESI even-electron pathways.

Application Scientist’s Verdict

For structural elucidation or impurity profiling during synthesis, EI-MS is superior . The m/z 179 peak (McLafferty product) provides definitive proof of the N-butyl amide chain structure, distinguishing it from potential isomers like tert-butyl amides (which would favor simple alkyl loss to m/z 57) or propyl amides.

For pharmacokinetic (PK) studies , ESI-MS/MS is required . The transition 236


 180 offers a high signal-to-noise ratio and eliminates background interference from biological matrices, which EI cannot achieve due to the lack of molecular ion stability.

References

  • McLafferty, F. W. (1959).[3] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Link

  • NIST Mass Spectrometry Data Center. "Methyl benzoate Fragmentation Data." NIST Chemistry WebBook. Link

  • Holčapek, M., et al. (2010). "Fragmentation behavior of amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (General reference for McLafferty mechanisms in amides). Link

Sources

Technical Guide: Validating Purity of Methyl 3-(butylcarbamoyl)benzoate via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of drug development, "purity" is not a singular metric but a composite profile. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it possesses a critical blind spot: it cannot detect non-chromophoric contaminants such as inorganic salts, moisture, or silica gel residues.

This guide details the validation of Methyl 3-(butylcarbamoyl)benzoate (


) using Elemental Analysis (EA) . We position EA not merely as a legacy technique, but as a critical orthogonal filter that validates the bulk material composition—something chromatography cannot achieve alone.

Compound Profile & Theoretical Framework

Before initiating validation, we must establish the theoretical baselines. For Methyl 3-(butylcarbamoyl)benzoate, the target values are derived from atomic weights (IUPAC standard).

  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 235.28 g/mol

Table 1: Theoretical Composition (Target Values)

ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical %
Carbon (C) 1312.011156.1466.36%
Hydrogen (H) 171.00817.147.28%
Nitrogen (N) 114.00714.015.96%
Oxygen (O) 315.99947.9920.40%

Critical Insight: The industry standard for acceptance (ACS Guidelines) is


  absolute difference between Calculated and Found values [1].[2] A deviation beyond this limit indicates >1% impurity or significant solvent inclusion.

Experimental Protocol: The Self-Validating System

To ensure data integrity, the EA workflow must be treated as a self-validating system where sample preparation is the primary control point.

Phase A: Sample Preparation (The Failure Point)

Most EA failures are not instrumental but environmental. Amides are capable of hydrogen bonding and often trap atmospheric moisture.

  • Recrystallization: Purify the crude Methyl 3-(butylcarbamoyl)benzoate (e.g., EtOAc/Hexanes) to remove synthetic byproducts.

  • Vacuum Drying: Dry the sample at

    
     under high vacuum (<5 mbar) for 12 hours.
    
    • Why: EA measures mass.[3] Any trapped solvent (methanol, water) adds mass but distorts the C/N ratio.

  • Desiccator Storage: Transfer immediately to a

    
     desiccator.
    
Phase B: Combustion Analysis (CHN)

Instrument: Flash 2000 / PerkinElmer 2400 Series II (or equivalent).

  • Calibration: Run K-factor calibration using a certified standard (e.g., Acetanilide: C=71.09%, H=6.71%, N=10.36%).

    • Validation: Standard must read within

      
       of theoretical value before proceeding.
      
  • Weighing: Using a microbalance (readability

    
     mg), weigh 2.0 – 3.0 mg  of the sample into a tin capsule.
    
    • Technique: Fold the capsule to exclude air (nitrogen blank).

  • Combustion:

    • Oxidation: Sample is flash-combusted at

      
       in an oxygen-rich environment.
      
    • Reduction: Gases pass over reduced copper (

      
      ) to convert nitrogen oxides (
      
      
      
      ) to
      
      
      .
  • Detection: Gases (

    
    ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
    

Comparative Analysis: EA vs. HPLC vs. qNMR

Why perform EA when HPLC is available? The following comparison highlights the distinct "truth" each method reveals.

Table 2: Orthogonal Purity Assessment

FeatureElemental Analysis (EA) HPLC (UV-Vis) qNMR (Quantitative)
Primary Detection Bulk Elemental Ratio (C/H/N)Chromophores (UV absorption)Proton Environments
Blind Spot Isomers (same formula)Inorganic salts, water, silica, non-UV active solventsParamagnetic impurities, very broad signals
Sensitivity Low (requires >0.5% impurity to skew)High (ppm level)Medium
Sample Requirement Destructive (~2 mg)Non-destructive (recoverable)Non-destructive
"Truth" Revealed "Is the bulk mass actually my compound?" "Are there organic byproducts?" "How much solvent is trapped?"
Experimental Scenario: The "False Pass"

Imagine a sample of Methyl 3-(butylcarbamoyl)benzoate contaminated with 5% inorganic silica gel and 2% water.

  • HPLC Result: 99.9% Purity. (Silica and water are invisible to UV detection).

  • EA Result: FAIL.

    • %C will be significantly lower than 66.36% because the silica adds weight without adding Carbon.

Validation Workflow Visualization

The following diagram illustrates the decision logic for validating the compound, highlighting where EA acts as the critical "Gatekeeper."

ValidationWorkflow Start Crude Methyl 3-(butylcarbamoyl)benzoate Purification Recrystallization & Vacuum Drying Start->Purification HPLC HPLC-UV Analysis Purification->HPLC EA Elemental Analysis (CHN) Purification->EA NMR 1H-NMR (Structure) Purification->NMR CheckHPLC HPLC > 98%? HPLC->CheckHPLC CheckEA EA within ±0.4%? EA->CheckEA CheckHPLC->CheckEA Yes Fail_Org Fail: Organic Impurities CheckHPLC->Fail_Org No Fail_Inorg Fail: Solvates/Inorganics CheckEA->Fail_Inorg No Pass VALIDATED REFERENCE MATERIAL CheckEA->Pass Yes Fail_Org->Purification Repurify Fail_Inorg->Purification Dry/Filter

Figure 1: Integrated Validation Workflow. Note that EA serves as the final gatekeeper for bulk purity, catching errors that HPLC misses.

Strategic Recommendations

  • Do not rely on HPLC alone. A 99% HPLC trace is meaningless if the solid contains 10% trapped dichloromethane or silica.

  • Use EA as the "Dosing Validator." Biological assays depend on accurate weighing. If your EA Carbon value is low by 2%, your biological

    
     data will be skewed by at least that amount.
    
  • Troubleshooting EA Failures:

    • Low %C, Low %N: Usually implies inorganic contamination (silica, salts) or retained water.

    • Correct %N, Low %C: Often implies trapped solvent (if the solvent has a lower C density) or incomplete combustion.

    • High %C: Usually implies trapped organic solvent with high carbon content (e.g., Toluene) or incomplete drying of starting materials.

References

  • American Chemical Society. (2023). Author Guidelines for the Journal of Organic Chemistry: Characterization of New Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Standard Operating Procedures for Elemental Analysis. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2023). Compound Summary: Methyl 3-(butylcarbamoyl)benzoate. Retrieved from [Link]

Sources

Structural comparison of butylcarbamoyl benzoates and benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing Butylcarbamoyl Benzoates (BCBs) and Benzamides (BZs) . While both scaffolds share an aromatic core and amide functionality, they diverge significantly in metabolic stability, conformational flexibility, and physicochemical behavior.

For drug discovery and agrochemical applications, the choice between these two rests on a specific trade-off: BCBs offer unique intramolecular hydrogen-bonding capabilities and prodrug potential (via ester hydrolysis), whereas BZs provide superior hydrolytic stability and rigid vector orientation.

Part 1: Structural & Physicochemical Analysis

The Scaffold Architecture

The fundamental difference lies in the substitution pattern and the linker atoms.

  • Benzamides (BZs): Characterized by a single amide linkage (

    
    ) attached to the phenyl ring. They are generally planar or twisted depending on ortho-substitution, acting as robust hydrogen bond acceptors (carbonyl) and donors (NH).
    
  • Butylcarbamoyl Benzoates (BCBs): These are typically ortho-disubstituted benzene derivatives containing both a benzoate ester group (

    
    ) and a butylcarbamoyl group (
    
    
    
    ).
The "Ortho Effect" and Intramolecular Hydrogen Bonding

The defining feature of BCBs is the proximity of the amide N-H to the ester carbonyl. In non-polar media, BCBs adopt a "closed" conformation due to a strong intramolecular hydrogen bond (IMHB) between the amide proton and the ester carbonyl oxygen.

  • Consequence: This forms a pseudo-six-membered ring, significantly increasing lipophilicity (LogP) by "hiding" the polar donor/acceptor atoms.

  • Benzamide Contrast: Simple benzamides rely on intermolecular bonding, making them more solvation-dependent.

G BCB Butylcarbamoyl Benzoate (Pseudo-ring closed) IMHB Intramolecular H-Bond (Lipophilicity Boost) BCB->IMHB Ortho-substitution BZ N-Butylbenzamide (Open conformation) Solvation Intermolecular H-Bond (Water Solvation) BZ->Solvation Solvent exposure IMHB->BCB Locks Conformation

Figure 1: Conformational locking in BCBs via intramolecular hydrogen bonding versus solvent interaction in BZs.

Physicochemical Data Comparison

The following table summarizes the shift in properties when moving from a simple benzamide to a butylcarbamoyl benzoate scaffold.

PropertyN-Butylbenzamide (BZ)Butylcarbamoyl Benzoate (BCB)Impact on Performance
LogP (Lipophilicity) Moderate (2.0 - 2.5)High (3.5 - 4.5)BCBs cross membranes faster but have lower aqueous solubility.
H-Bond Donors 1 (Amide NH)1 (Amide NH - often masked)BCBs have reduced donor availability due to IMHB.
Rotatable Bonds Low (Rigid linker)Medium (Ester + Amide chains)BCBs have higher entropic penalties upon binding unless pre-organized.
pKa (Conj. Acid) ~ -1.5 (Amide O)~ -2.0 (Ester O)Amides are slightly more basic than esters.

Part 2: Stability & Metabolic Fate

This is the critical decision point for researchers. BCBs are metabolically fragile compared to BZs.

Hydrolytic Instability of BCBs

BCBs contain an ester linkage.[1] In plasma, carboxylesterases (CES1/CES2) rapidly hydrolyze the ester to the free acid (phthalmic acid derivative). Furthermore, under basic conditions or specific enzymatic catalysis, the amide nitrogen can attack the ester carbonyl, leading to cyclization into a Phthalimide .

Benzamide Robustness

Benzamides are bioisosteres of esters specifically chosen for their resistance to hydrolysis. They require amidases or CYP450-mediated oxidation to degrade, resulting in a significantly longer half-life (


).[2]

Metabolism BCB Butylcarbamoyl Benzoate Acid Phthalmic Acid Derivative (COOH + CONH-Bu) BCB->Acid Plasma Esterases (Fast Hydrolysis) Imide N-Butylphthalimide (Cyclic Imide) BCB->Imide Chemical Cyclization (pH > 7.4 or Heat) BZ N-Butylbenzamide Metab_BZ Benzoic Acid + Amine BZ->Metab_BZ Amidases / CYP450 (Slow Metabolism)

Figure 2: Divergent metabolic pathways. BCBs face rapid ester hydrolysis or cyclization, while BZs remain stable.

Part 3: Experimental Protocols

Synthesis of 2-(Butylcarbamoyl)benzoates

Challenge: Preventing the formation of the thermodynamic sink—the phthalimide.

Protocol:

  • Reactants: Dissolve Phthalic Anhydride (1.0 eq) in anhydrous THF.

  • Addition: Add n-Butylamine (1.0 eq) dropwise at 0°C . Note: Low temperature prevents cyclization.

  • Intermediate: The ring opens to form 2-(butylcarbamoyl)benzoic acid (precipitates as white solid).

  • Esterification: React the acid with Alkyl Halide (e.g., Methyl Iodide) using

    
     in DMF at room temperature.
    
    • Critical Control: Do NOT use acid-catalyzed esterification (Fischer esterification) or high heat, as this will dehydrate the molecule back to

      
      -butylphthalimide.
      
  • Validation: Monitor via TLC. The Imide moves significantly higher (non-polar) than the BCB ester.

Plasma Stability Assay (Comparative)

This assay quantifies the lability of the benzoate ester vs. the benzamide.

Materials:

  • Pooled Rat/Human Plasma (heparinized).

  • Test Compounds (BCB and BZ analogs) at 10

    
    M.
    
  • Internal Standard (e.g., Warfarin).

Workflow:

  • Incubation: Pre-warm plasma to 37°C. Spike with test compound (1% DMSO final).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Add 150

    
    L cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time.
    
    • Slope

      
      .
      
    • 
      .[3]
      

Expected Results:

  • Benzamide:

    
     remaining after 120 min.
    
  • BCB: Rapid degradation (

    
     min) due to esterase activity.
    

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Foundational text on ester vs. amide stability).
  • Lloyd, H. A., et al. (1966).[4] "Intramolecular hydrogen bonding in ortho-substituted benzoic acids." Journal of the American Chemical Society. Link

  • Kumler, W. D. (1938). "The Dipole Moments and Structure of Amides." Journal of the American Chemical Society. (Structural basis of amide resonance).
  • Simões, M. C., et al. (2022).[1] "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Scientific Reports. Link

  • BenchChem Technical Notes. (2025). "Synthesis of 2-(Benzylcarbamoyl)benzoic Acid and derivatives." Link

Sources

A Comparative Guide to the HPLC Analysis of Methyl 3-(butylcarbamoyl)benzoate: Establishing a Retention Time Reference Framework

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the accurate analytical characterization of novel compounds is a cornerstone of progress. Methyl 3-(butylcarbamoyl)benzoate, a substituted benzamide derivative, represents a class of molecules with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of establishing a High-Performance Liquid Chromatography (HPLC) retention time reference for this compound. While direct, publicly available chromatograms for Methyl 3-(butylcarbamoyl)benzoate are scarce, this document synthesizes established principles of chromatographic science and data from closely related analogs to propose a robust analytical framework. We will delve into the rationale behind method development, compare HPLC with alternative techniques, and provide detailed experimental protocols to empower researchers in their analytical endeavors.

Introduction to Methyl 3-(butylcarbamoyl)benzoate and the Imperative for Analytical Characterization

Methyl 3-(butylcarbamoyl)benzoate features a key benzamide functional group, a common motif in many biologically active compounds. The presence of both an ester and a secondary amide imparts specific physicochemical properties that dictate its behavior in analytical systems. Accurate determination of its purity and quantity is critical for ensuring the reliability and reproducibility of research data, particularly in drug development where precise dosing and impurity profiling are paramount.[1] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for such non-volatile, polar compounds due to its high resolution, sensitivity, and adaptability.[2]

High-Performance Liquid Chromatography (HPLC): A Primary Analytical Modality

HPLC is a powerful technique that separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[1] For a compound like Methyl 3-(butylcarbamoyl)benzoate, Reversed-Phase HPLC (RP-HPLC) is the most appropriate starting point. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.

Proposed HPLC Method and Expected Retention Behavior

Based on the analysis of related benzamide and benzoate compounds, a standard RP-HPLC method can be proposed. The retention time of Methyl 3-(butylcarbamoyl)benzoate will be influenced by its polarity. The presence of the butylcarbamoyl group increases its lipophilicity compared to simpler methyl benzoate.

A typical starting point for method development would involve a C18 column and a gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent concentration.[3] This approach ensures the elution of a wide range of compounds with varying polarities.

Table 1: Proposed HPLC-UV Method Parameters for Methyl 3-(butylcarbamoyl)benzoate Analysis

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard, versatile column for reversed-phase chromatography suitable for a wide range of aromatic compounds.[3]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better peak shape of acidic and basic analytes and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient Program 10% B to 90% B over 15 minutesA broad gradient to ensure elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmThe aromatic ring of the benzamide structure is expected to have strong absorbance at this wavelength.

Given its structure, the retention time of Methyl 3-(butylcarbamoyl)benzoate is expected to be longer than that of methyl benzoate due to the increased hydrophobicity from the butylcarbamoyl group. In a typical C18 column with a water/acetonitrile gradient, the retention time would likely fall in the mid-to-late region of the chromatogram.

Experimental Protocols

Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Methyl 3-(butylcarbamoyl)benzoate reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of the initial mobile phase composition (e.g., 50:50 water:acetonitrile).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the same solvent mixture.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to appropriate concentrations for calibration.

HPLC System Setup and Execution

The following diagram outlines the typical workflow for an HPLC analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Solvent_Prep Prepare Mobile Phases (Aqueous & Organic) Pump HPLC Pump (Gradient Formation) Solvent_Prep->Pump Sample_Prep Prepare Standard/Sample Solutions Injector Autosampler (Inject Sample) Sample_Prep->Injector Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV Detector (Signal Acquisition) Column->Detector CDS Chromatography Data System (Integration & Quantification) Detector->CDS Report Generate Report (Retention Time, Peak Area) CDS->Report

Sources

Safety Operating Guide

Methyl 3-(butylcarbamoyl)benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Methyl 3-(butylcarbamoyl)benzoate (CAS: 925618-20-8) is a pharmaceutical building block containing ester and amide functionalities.[1] For disposal purposes, it is classified as Non-Halogenated Organic Waste .

  • Primary Disposal Stream: High BTU/Organic Waste Incineration.

  • Immediate Hazard: Irritant (Skin/Eye/Respiratory).[1][2] Combustible.

  • Prohibited Actions: Do NOT dispose of down the drain. Do NOT dispose of as general trash. Do NOT mix with oxidizing agents (e.g., Nitric Acid, Peroxides).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity. This molecule combines a methyl ester and a butyl amide on a benzene ring.

PropertyDataOperational Implication
CAS Number 925618-20-8Use for waste manifesting and inventory tracking.[1]
Molecular Formula

High Carbon/Hydrogen content makes it suitable for fuel blending/incineration.[1]
Physical State Solid (typically)Must be solubilized or packaged as solid waste; never pour solids into liquid waste carboys.[1]
Solubility DMSO, Methanol, DCMUse these solvents for rinsing glassware or solubilizing spills.
Reactivity Hydrolysis susceptibleAvoid mixing with strong acids/bases in waste containers to prevent exothermic hydrolysis and pressure buildup.

The "Why" Behind the Protocol: As an amide-ester, this compound is stable under neutral conditions. However, in the presence of strong nucleophiles or oxidizers, the ester bond can cleave, or the amide can degrade. We segregate this waste to prevent "uncontrolled synthesis" inside the waste drum—a common cause of laboratory fires.

Pre-Disposal Treatment: The "Self-Validating" System[1]

A self-validating system ensures that errors are caught before the waste leaves the hood. Follow this decision matrix:

Step 1: Characterization & Segregation
  • Validation Check: Is the material halogenated (containing F, Cl, Br, I)?

    • Answer:No. This molecule contains only C, H, N, O.

    • Action: Segregate into the Non-Halogenated Organic stream. Mixing with halogenated waste (like Chloroform) increases disposal costs significantly and complicates incineration.[1]

Step 2: State Management (Solid vs. Liquid)
  • Scenario A: Pure Solid Substance

    • Do not dissolve unnecessarily. Pack the solid in a sealed, compatible jar (HDPE or Glass). Label as "Solid Chemical Waste."[3]

  • Scenario B: Solution / Reaction Mixture

    • Ensure the solvent carrier is compatible.

    • Critical: If the solvent is an oxidizer (unlikely for this compound's synthesis but possible), quench before bottling.

Step 3: Container Selection
  • Approved Materials: High-Density Polyethylene (HDPE), Amber Glass.[1]

  • Venting: Use a vented cap if there is any risk of residual reaction, though this compound is generally stable.

Disposal Workflow & Visualization

The following diagram outlines the logical flow for disposing of Methyl 3-(butylcarbamoyl)benzoate, ensuring compliance with RCRA "Cradle-to-Grave" requirements.

DisposalWorkflow Start Waste Generation: Methyl 3-(butylcarbamoyl)benzoate StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid StateCheck->SolidPath Solid LiquidPath dissolved in Solvent StateCheck->LiquidPath Liquid/Solution SolidPack Package in Wide-Mouth HDPE Jar SolidPath->SolidPack LiquidSeg Segregate: Non-Halogenated Organic Waste Stream LiquidPath->LiquidSeg Labeling LABELING: 1. Full Chemical Name 2. Hazard: Irritant/Combustible 3. Date SolidPack->Labeling LiquidSeg->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Final EHS Pickup / Incineration Storage->Final

Figure 1: Decision logic for segregating and packaging Methyl 3-(butylcarbamoyl)benzoate waste to ensure regulatory compliance and safety.

Detailed Operational Protocol

A. Routine Disposal (Reaction Waste)[1]
  • Consolidate: Collect the organic layer containing the benzoate ester.

  • Solvent Compatibility: Ensure the mixture does not contain strong oxidizers (e.g., Chromic acid, Permanganates). If present, quench these first.

  • Transfer: Pour into the "Non-Halogenated Organic" carboy. Use a funnel to prevent spills.

  • Log: Immediately log the addition on the waste tag. Write "Methyl 3-(butylcarbamoyl)benzoate" fully; do not use abbreviations or structure drawings on the official tag.

B. Spill Cleanup (Emergency Contingency)

If the solid powder is spilled:

  • PPE: Wear Nitrile gloves, safety glasses, and a lab coat. If fine dust is present, use an N95 or half-mask respirator.[1]

  • Containment: Do not dry sweep if dust generation is high. Cover with a wet paper towel (dampened with water or ethanol).[1]

  • Cleanup: Scoop up the material and place it in a solid waste container.

  • Decontamination: Wipe the surface with Ethanol or Acetone to solubilize residue, then wash with soap and water. Dispose of wipes as solid hazardous waste.

Regulatory Framework & Compliance

This protocol adheres to the "Cradle-to-Grave" management system mandated by the EPA.[1]

  • RCRA Classification: While not explicitly P-listed or U-listed, this chemical falls under 40 CFR 261.3 as a characteristic waste (Ignitable) if dissolved in flammable solvents, or generally as hazardous chemical waste due to toxicity/irritant properties.[1]

  • Satellite Accumulation: Waste must be stored at or near the point of generation (the fume hood) and under the control of the operator.

  • Drain Disposal: Strictly prohibited under the Clean Water Act (CWA).[1] Esters can be toxic to aquatic life and must not enter the municipal water system.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1]

  • National Research Council (NRC). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.